2-Ethyl-5-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-ethyl-5-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7-5-4-6(2)8-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
HFSPXKKJTJCBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)C |
Origin of Product |
United States |
Foundational & Exploratory
Characterization Methods for 2-Ethyl-5-methylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of 2-Ethyl-5-methylpyrrolidine. This document outlines detailed experimental protocols, presents expected quantitative data in structured tables, and includes a visual representation of a general analytical workflow.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of this compound, a substituted pyrrolidine, relies on a combination of spectroscopic and chromatographic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H NMR Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (methyl at C5) | 1.1 - 1.3 | Doublet | 3H |
| CH₂ (pyrrolidine ring) | 1.4 - 2.2 | Multiplet | 4H |
| CH (at C5) | 2.8 - 3.2 | Multiplet | 1H |
| CH (at C2) | 2.9 - 3.3 | Multiplet | 1H |
| CH₂ (ethyl group) | 2.4 - 2.7 | Quartet | 2H |
| CH₃ (ethyl group) | 0.9 - 1.1 | Triplet | 3H |
| NH | 1.5 - 2.5 | Broad Singlet | 1H |
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| CH₃ (methyl at C5) | 18 - 22 |
| CH₂ (pyrrolidine ring) | 25 - 35 |
| CH₂ (pyrrolidine ring) | 38 - 42 |
| CH (at C5) | 55 - 60 |
| CH (at C2) | 60 - 65 |
| CH₂ (ethyl group) | 45 - 50 |
| CH₃ (ethyl group) | 12 - 16 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile amines like this compound. It provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 113.20 g/mol .
Expected Mass Spectrometry Data
| m/z | Ion | Description |
| 113 | [M]⁺ | Molecular Ion |
| 98 | [M - CH₃]⁺ | Loss of a methyl group |
| 84 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 70 | Further fragmentation | |
| 57 | Further fragmentation | |
| 42 | Further fragmentation |
Note: Fragmentation data is based on the analysis of the constitutional isomer 1-Ethyl-2-methylpyrrolidine and general fragmentation patterns of amines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to N-H and C-H bonds.
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary Amine |
| 2850 - 2960 | C-H stretch | Alkane |
| 1450 - 1470 | C-H bend | Alkane |
| 1000 - 1250 | C-N stretch | Amine |
Experimental Protocols
NMR Spectroscopy Protocol for Small Organic Molecules
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Amines
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Method:
-
Column: Use a column suitable for volatile amines, such as an Rtx-Volatile Amine column (30 m x 0.25 mm ID, 0.5 µm film thickness).
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: Set the ion source temperature to 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak corresponding to this compound. Compare the obtained mass spectrum with a library of known spectra for identification.
Infrared (IR) Spectroscopy Protocol for Liquid Samples
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting IR spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Data Visualization
The following diagrams illustrate the general workflow for the characterization of a small organic molecule and a conceptual representation of the analytical techniques employed.
Caption: General workflow for small molecule characterization.
Caption: Core characterization techniques overview.
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethyl-5-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2-Ethyl-5-methylpyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and materials science. Due to the presence of two stereocenters, this molecule can exist as four distinct stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). This guide will delve into the structural relationships between these isomers, outlining their classification as enantiomers and diastereomers. Furthermore, it will present a detailed discussion of potential synthetic strategies for obtaining these stereoisomers, including asymmetric synthesis and diastereoselective methods, as well as common techniques for their separation and characterization. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles representative data and protocols from closely related 2,5-disubstituted pyrrolidines to provide a practical framework for researchers.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers at the C2 and C5 positions of the pyrrolidine ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The relative orientation of the ethyl and methyl groups determines whether the isomer is cis or trans.
-
Enantiomers are non-superimposable mirror images of each other. In the case of this compound, the enantiomeric pairs are (2R, 5R) and (2S, 5S), and (2R, 5S) and (2S, 5R). Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.[1][2]
-
Diastereomers are stereoisomers that are not mirror images of each other. The diastereomeric pairs for this compound are (2R, 5R) and (2R, 5S); (2R, 5R) and (2S, 5R); (2S, 5S) and (2R, 5S); and (2S, 5S) and (2S, 5R). Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization.
The cis and trans nomenclature describes the relative stereochemistry of the substituents on the pyrrolidine ring.
-
cis-isomers : The ethyl and methyl groups are on the same side of the ring. This corresponds to the (2R, 5S) and (2S, 5R) isomers.
-
trans-isomers : The ethyl and methyl groups are on opposite sides of the ring. This corresponds to the (2R, 5R) and (2S, 5S) isomers.
Visualization of Stereoisomers
The relationships between the stereoisomers of this compound can be visualized using the following diagram.
Synthetic Strategies
The synthesis of specific stereoisomers of 2,5-disubstituted pyrrolidines is a well-explored area of organic chemistry.[3][4] These methods can be broadly classified into asymmetric synthesis, which creates a desired enantiomer directly, and diastereoselective synthesis, which is often followed by separation of diastereomers.
Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer of a chiral product. For this compound, this would involve strategies that selectively form one of the four stereoisomers. Common approaches include:
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For instance, chiral auxiliaries derived from (R)- or (S)-phenylglycinol have been used in the synthesis of trans-2,5-dialkylpyrrolidines.[4]
-
Catalytic Asymmetric Reactions: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be employed to induce enantioselectivity.[5][6] For example, iridium-catalyzed allylic aminations have been utilized for the stereodivergent synthesis of cis- and trans-2,5-disubstituted 3-hydroxypyrrolidines, which could be adapted for the synthesis of this compound.[7][8]
-
Starting from the Chiral Pool: Readily available enantiopure starting materials, such as amino acids (e.g., proline) or carbohydrates, can be converted into the target molecule through a series of stereocontrolled reactions.[3][4]
A potential synthetic workflow for accessing a specific stereoisomer is depicted below.
Diastereoselective Synthesis and Separation
A common strategy involves the synthesis of a mixture of diastereomers, which can then be separated. For this compound, a racemic mixture of one diastereomer (e.g., a mixture of (2R, 5S) and (2S, 5R)) could be synthesized and then resolved.
-
Diastereoselective Reactions: These reactions favor the formation of one diastereomer over another. For example, the reduction of a cyclic imine precursor can often be controlled to favor either the cis or trans product depending on the reducing agent and reaction conditions.
-
Separation of Diastereomers: Since diastereomers have different physical properties, they can be separated by techniques such as:
-
Chromatography: Column chromatography using a silica or alumina stationary phase is a common method.
-
Crystallization: Fractional crystallization can be used if the diastereomers have significantly different solubilities.
-
Formation of Diastereomeric Salts: Reaction of a racemic mixture of the pyrrolidine with a chiral acid or base can form diastereomeric salts, which can then be separated by crystallization.
-
Quantitative Data (Representative)
Table 1: Physical Properties of 2,5-Disubstituted Pyrrolidine Stereoisomers (Representative)
| Property | cis-Isomer (e.g., (2R, 5S)) | trans-Isomer (e.g., (2R, 5R)) |
| Boiling Point (°C) | ~150-160 | ~145-155 |
| Density (g/mL) | ~0.85 | ~0.84 |
| Refractive Index | ~1.445 | ~1.442 |
| Optical Rotation [α]D | Varies (e.g., +x°) | Varies (e.g., -y°) |
Note: The optical rotation of one enantiomer will be equal in magnitude but opposite in sign to its mirror image. For example, if (2R, 5S) has a specific rotation of +x°, then (2S, 5R) will be -x°. Similarly for the trans enantiomers.
Table 2: Spectroscopic Data of 2,5-Disubstituted Pyrrolidine Stereoisomers (Representative ¹H NMR Chemical Shifts, δ in ppm)
| Proton | cis-Isomer | trans-Isomer |
| C2-H | ~3.0-3.2 | ~2.8-3.0 |
| C5-H | ~3.0-3.2 | ~2.8-3.0 |
| Ring CH₂ | ~1.4-2.0 | ~1.3-1.9 |
| Ethyl-CH₂ | ~1.4-1.6 | ~1.4-1.6 |
| Ethyl-CH₃ | ~0.9-1.0 | ~0.9-1.0 |
| Methyl-CH₃ | ~1.1-1.2 | ~1.0-1.1 |
Note: The exact chemical shifts will be influenced by the solvent and the presence of any N-substituents. The relative stereochemistry often leads to noticeable differences in the chemical shifts of the ring protons.
Experimental Protocols (General)
The following are generalized experimental protocols for the synthesis and separation of chiral 2,5-disubstituted pyrrolidines, which can be adapted for this compound.
General Procedure for Diastereoselective Reductive Amination
-
To a solution of the appropriate 1,4-dicarbonyl compound in a suitable solvent (e.g., methanol, ethanol), add a primary amine (e.g., benzylamine) and an acid catalyst (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for a specified time to allow for imine formation.
-
Add a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a palladium catalyst).
-
The choice of reducing agent and reaction conditions can influence the diastereoselectivity (cis vs. trans).
-
After the reaction is complete, quench the reaction and work up the product.
-
Purify the resulting mixture of diastereomeric pyrrolidines by column chromatography.
General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic mixture of the pyrrolidine in a suitable solvent (e.g., ethanol, acetone).
-
Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent.
-
Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.
-
Isolate the crystals by filtration.
-
Liberate the free amine from the salt by treatment with a base (e.g., sodium hydroxide solution).
-
Extract the enantiomerically enriched pyrrolidine with an organic solvent.
-
The other enantiomer can often be recovered from the mother liquor.
Conclusion
The stereochemistry of this compound is a critical aspect for its potential applications, particularly in drug development where different stereoisomers can exhibit vastly different pharmacological activities. This guide has provided a foundational understanding of the four stereoisomers of this molecule, including their relationships and the general strategies for their synthesis and separation. While specific experimental data for this compound is limited, the provided representative data and protocols for analogous 2,5-disubstituted pyrrolidines offer a valuable starting point for researchers. The continued development of stereoselective synthetic methods will be crucial for accessing these and other chiral pyrrolidine derivatives for future scientific exploration.
References
- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Thermodynamic and Physical Properties of 2-Ethyl-5-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data on 2-Ethyl-5-methylpyrrolidine. Extensive searches of scientific databases and literature have revealed a significant lack of experimentally determined thermodynamic and physical properties for this specific compound. The information presented herein is largely based on data from structurally related compounds and generalized principles of physical chemistry. All professionals using this information should supplement it with their own experimental data and handle the substance with appropriate caution.
Introduction
This compound is a disubstituted pyrrolidine, a class of saturated heterocyclic amines that are foundational scaffolds in numerous biologically active compounds, including many pharmaceuticals. The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 5-position suggests the potential for stereoisomerism, which can have significant implications for its biological activity and physical properties. Given the importance of substituted pyrrolidines in medicinal chemistry, a thorough understanding of their physicochemical properties is crucial for applications in drug design, formulation, and development.
This technical guide aims to consolidate the known and predicted properties of this compound, provide context through data from analogous compounds, and outline general experimental protocols for the determination of its key characteristics.
Physicochemical Properties
Comparative Data of Related Compounds
| Property | 2-Methylpyrrolidine | 2-Ethylpyrrolidine |
| Molecular Formula | C₅H₁₁N[1] | C₆H₁₃N[2] |
| Molecular Weight | 85.15 g/mol [1] | 99.17 g/mol [2] |
| Boiling Point | 97-99 °C at 744 mmHg[1] | Not Available |
| Density | 0.834 g/mL at 25 °C[1] | Not Available |
| Refractive Index | n20/D 1.437[1] | Not Available |
Note: The data for 2-Ethylpyrrolidine is limited, highlighting the general scarcity of information on C2-alkyl substituted pyrrolidines.
Predicted Properties of this compound
While experimental data is absent, computational methods can provide estimations for some key properties. These are predicted values and should be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Boiling Point | ~140-160 °C |
| Density | ~0.85 g/mL |
| LogP (Octanol-Water Partition Coefficient) | ~1.8-2.2 |
Thermodynamic Properties
There is no available experimental data on the thermodynamic properties of this compound. For structurally related compounds, such as 2-ethylpyrrolidine, thermodynamic properties like the ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), and enthalpy of formation at standard conditions (ΔfH°gas) are listed as data types in chemical databases, but no numerical values are provided in the available search results[2].
For drug development purposes, key thermodynamic parameters to determine would include:
-
Enthalpy of Formation (ΔfH°)
-
Gibbs Free Energy of Formation (ΔfG°)
-
Heat Capacity (Cp)
-
Enthalpy of Vaporization (ΔvapH°)
-
Enthalpy of Fusion (ΔfusH°)
Experimental Protocols
The following are generalized experimental protocols that can be employed to determine the key physicochemical and thermodynamic properties of this compound.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for small sample quantities. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.
Determination of Density
A pycnometer or a digital density meter can be used for accurate density measurement. The temperature of the sample must be precisely controlled and recorded, as density is temperature-dependent.
Determination of Refractive Index
An Abbe refractometer is commonly used for this measurement. A few drops of the sample are placed on the prism, and the refractive index is read at a specified temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line, 589 nm).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and stereochemistry of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds.
Thermodynamic Property Determination
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, enthalpy of fusion, and heat capacity.
-
Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability and decomposition temperature of the compound.
-
Calorimetry: Bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.
Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound are available, a generalized workflow for the characterization of a novel chemical entity is provided below. This logical diagram outlines the typical steps a researcher would follow.
Caption: Workflow for the characterization of a novel chemical.
Conclusion
While this compound is a molecule of interest due to its structural relation to biologically active compounds, there is a notable absence of comprehensive experimental data regarding its thermodynamic and physical properties in publicly accessible literature. This guide provides a framework for understanding its likely characteristics by presenting data from analogous compounds and outlining standard experimental protocols for its full characterization. The provided workflow visualization offers a logical progression for researchers undertaking the study of this or other novel chemical entities. It is imperative that the predicted values are validated through rigorous experimentation to ensure their accuracy for any application, particularly in the context of drug development.
References
chemical and physical properties of 2-Ethyl-pyrrolidine
An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Ethyl-pyrrolidine
Introduction
2-Ethyl-pyrrolidine is a saturated heterocyclic organic compound with the molecular formula C6H13N.[1][2][3][4] It belongs to the pyrrolidine family, which are five-membered rings containing one nitrogen atom.[5] The pyrrolidine ring is a common structural motif found in a variety of natural products, including the amino acids proline and hydroxyproline, as well as alkaloids like nicotine.[5] Due to their diverse biological activities, substituted pyrrolidines are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known , along with relevant experimental protocols and safety information.
Chemical and Physical Properties
The fundamental are summarized below. The data is a combination of experimentally determined and computationally predicted values.
Chemical Identifiers
A summary of the key chemical identifiers for 2-Ethyl-pyrrolidine is provided in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 2-ethylpyrrolidine | [1] |
| Molecular Formula | C6H13N | [1][2][3][4][6] |
| Molecular Weight | 99.17 g/mol | [1][2][6] |
| CAS Number | 1003-28-7 | [1] |
| InChI | InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 | [1][2][3] |
| InChIKey | JFZLDRUSMYBXRI-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCC1CCCN1 | [1][2] |
Physical Properties
Table 2 outlines the known physical properties of 2-Ethyl-pyrrolidine. It is important to note that some of these properties are for closely related compounds and are specified as such.
| Property | Value | Notes and Source |
| Appearance | Colorless liquid | Inferred from the general properties of pyrrolidines.[5] |
| Odor | Ammoniacal, fishy | Characteristic of pyrrolidines.[5] |
| Boiling Point | 58-60 °C at 16 mmHg | For the related compound 2-(Aminomethyl)-1-ethylpyrrolidine.[7] |
| Density | 0.884 g/mL at 25 °C | For the related compound 2-(Aminomethyl)-1-ethylpyrrolidine.[7] |
| Refractive Index | n20/D 1.466 | For the related compound 2-(Aminomethyl)-1-ethylpyrrolidine.[7] |
| Solubility | Miscible with water and most organic solvents | Inferred from the properties of the parent compound, pyrrolidine.[5] |
| logP (Octanol/Water Partition Coefficient) | 1.2 | Computed value.[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Kovats retention index for 2-Ethyl-pyrrolidine on a standard non-polar column is reported as 818.[1][3]
-
Infrared (IR) Spectroscopy: IR spectra for related compounds such as N-Ethyl-2-pyrrolidone are available and can provide information about the characteristic vibrational frequencies of the pyrrolidine ring and its substituents.[9][10]
Experimental Protocols
Synthesis of Substituted Pyrrolidines
Several synthetic routes to substituted pyrrolidines have been reported. A general approach involves the reaction of a primary amine with a 1,4-dihaloalkane. More specific and advanced methods include:
-
Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
-
Cyclization Reactions: Intramolecular cyclization of amino alcohols or amino halides.[11]
-
Asymmetric Synthesis: Enantioselective methods have been developed for the synthesis of chiral 2,2-disubstituted pyrrolidines, which are valuable building blocks in pharmaceutical development.[12]
A patented method for the preparation of (S)-N-ethyl-2-aminomethyl pyrrolidine involves the resolution of a racemic mixture using dextrotartaric acid.[13] The process includes the following steps:
-
N-ethyl-2-aminomethyl pyrrolidine is added to a solution of dextrotartaric acid in a mixture of alcohol and water.
-
The mixture is cooled and stirred for an extended period to allow for the crystallization of the desired diastereomeric salt.
-
The salt is isolated by filtration.
-
The mother liquor, enriched in the other enantiomer, is treated with a base (e.g., sodium hydroxide) to a pH of 9-10 to liberate the free amine.
-
The levorotatory N-ethyl-2-aminomethyl pyrrolidine is then isolated by extraction and distillation.[13]
Analytical Methods
A method for the determination of related compounds, N-Methyl-2-pyrrolidone and N-Ethyl-2-pyrrolidone, in liquid pesticide formulations has been developed using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[14][15] The general steps of this protocol are:
-
Dilution of the sample in a suitable organic solvent (e.g., ethyl acetate).
-
Purification of the sample using an SPE cartridge to remove interfering substances.
Reactivity and Stability
-
Basicity: As a secondary amine, 2-Ethyl-pyrrolidine is a base.[5]
-
Stability: The compound is generally stable under normal conditions.[6]
-
Reactivity: The nitrogen atom of the pyrrolidine ring can act as a nucleophile in various chemical reactions. It can be alkylated, acylated, and can participate in condensation reactions.
Safety and Handling
Safety data sheets for related compounds like (2R)-2-ethyl-Pyrrolidine and N-Ethyl-2-pyrrolidone provide guidance on safe handling procedures.[6][16][17]
-
General Precautions: Avoid contact with skin and eyes.[6] Use in a well-ventilated area or under a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][18][19]
-
Fire Hazards: The compound is expected to be a flammable liquid.[19] Keep away from heat, sparks, and open flames.[18][19]
-
In case of Exposure:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[18][19]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][19]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18][19]
-
Visualizations
Caption: A generalized workflow for the synthesis of 2-Ethyl-pyrrolidine.
Caption: Workflow for the analysis of pyrrolidine derivatives by SPE-GC/MS.
References
- 1. 2-Ethylpyrrolidine | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Ethyl-pyrrolidine [webbook.nist.gov]
- 4. 2-Ethyl-pyrrolidine [webbook.nist.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]
- 9. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uni-muenster.de [uni-muenster.de]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Ethyl-5-methylpyrrolidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique structural and electronic properties make it a privileged core in medicinal chemistry, influencing the biological activity and pharmacokinetic profiles of many therapeutic agents. This technical guide focuses on a specific derivative, 2-Ethyl-5-methylpyrrolidine, providing an in-depth overview of its chemical identity, synthetic strategies for related structures, and the broader context of the biological significance of substituted pyrrolidines. Due to the limited availability of specific experimental data for this compound, this guide will leverage information on closely related analogues to provide a comprehensive and practical resource.
Chemical Identity
While specific experimental data for this compound is not extensively documented in publicly available databases, its chemical structure can be inferred from its name. Based on standard IUPAC nomenclature, the compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with an ethyl group at the 2-position and a methyl group at the 5-position.
-
IUPAC Name: this compound
-
SMILES String: CCC1NCCC1C
It is important to note that the 2 and 5 positions are chiral centers, meaning that this compound can exist as different stereoisomers (cis/trans and enantiomers). The IUPAC name and SMILES string provided above do not specify a particular stereoisomer and represent the general structure.
Synthesis of Substituted Pyrrolidines
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available to access diverse substitution patterns and stereochemical outcomes.[1][2] These methods are crucial for the construction of pyrrolidine-containing drug candidates and natural products.[1]
General Synthetic Strategies:
-
Cycloaddition Reactions: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for the stereoselective synthesis of densely substituted pyrrolidines.[2] This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control.[2]
-
Intramolecular Cyclization: Intramolecular C-H amination reactions, often catalyzed by transition metals like rhodium or iron, provide an efficient route to N-unprotected pyrrolidines from acyclic precursors.[3]
-
From Chiral Precursors: Proline and its derivatives are common starting materials for the synthesis of enantiomerically pure pyrrolidines.[1] Chemical modifications of these readily available chiral building blocks allow for the introduction of various substituents.
-
Multi-component Reactions: One-pot multi-component reactions offer an efficient and atom-economical approach to complex pyrrolidine derivatives from simple starting materials.[4]
Below is a generalized workflow for the synthesis of a 2,5-disubstituted pyrrolidine via an intramolecular cyclization strategy.
Physicochemical Properties of Related Pyrrolidines
While specific experimental data for this compound is scarce, the physicochemical properties of structurally similar compounds, such as 2-methylpyrrolidine and 2-ethylpyrrolidine, can provide valuable insights into its expected characteristics.
| Property | 2-Methylpyrrolidine | 2-Ethylpyrrolidine |
| Molecular Formula | C₅H₁₁N[5] | C₆H₁₃N[6] |
| Molecular Weight | 85.15 g/mol [5] | 99.17 g/mol [6] |
| Boiling Point | 97-99 °C at 744 mmHg[5] | Not available |
| Density | 0.834 g/mL at 25 °C[5] | Not available |
| Refractive Index | n20/D 1.437[5] | Not available |
| SMILES String | CC1CCCN1[5] | CCC1CCCN1[6] |
Biological and Pharmaceutical Relevance
The pyrrolidine motif is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[7] Its presence can confer favorable properties such as increased water solubility, metabolic stability, and the ability to engage in specific interactions with biological targets.
Therapeutic Areas:
-
Antiviral: Pyrrolidine derivatives are key components of several antiviral drugs.[1]
-
Oncology: The pyrrolidine scaffold is found in various anticancer agents.[2]
-
Central Nervous System (CNS) Disorders: Many drugs targeting the CNS, including treatments for migraines, incorporate a pyrrolidine ring.[1]
The biological activity of substituted pyrrolidines is highly dependent on the nature and stereochemistry of the substituents. The ethyl and methyl groups in this compound would be expected to influence its lipophilicity and steric profile, which in turn would modulate its interaction with potential biological targets.
Experimental Protocols for Pyrrolidine Synthesis
Detailed experimental protocols for the synthesis of substituted pyrrolidines are widely reported in the chemical literature. A general procedure for a [3+2] cycloaddition reaction to form a polysubstituted pyrrolidine is outlined below. This protocol is illustrative and would require optimization for a specific target like this compound.
General Protocol for Ag-Catalyzed [3+2] Cycloaddition:
-
Preparation of Azomethine Ylide Precursor: An imine is synthesized by the condensation of an α-amino ester with an aldehyde or ketone.
-
In situ Generation of Azomethine Ylide: The imine precursor is treated with a silver catalyst (e.g., Ag₂CO₃) in a suitable solvent to generate the azomethine ylide.[2]
-
Cycloaddition: The dipolarophile (an alkene) is added to the reaction mixture containing the in situ generated azomethine ylide. The reaction is typically stirred at a specific temperature until completion, which is monitored by techniques such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired substituted pyrrolidine.[2]
The following diagram illustrates the logical flow of this experimental protocol.
Conclusion
This compound represents a simple yet potentially valuable substituted pyrrolidine. While specific data for this compound is limited, the rich chemistry and profound biological importance of the pyrrolidine scaffold provide a strong foundation for future research. The synthetic methodologies and general properties outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and other related pyrrolidine derivatives in various scientific and therapeutic applications. Further investigation into the stereoselective synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Methylpyrrolidine 96 765-38-8 [sigmaaldrich.com]
- 6. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Navigating the Data Gap: Health and Safety Profile of 2-Ethyl-5-methylpyrrolidine and Related Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the health and safety data for 2-Ethyl-5-methylpyrrolidine. A comprehensive search of publicly available safety literature and databases reveals a significant lack of specific toxicological and safety data for this particular chemical. To provide valuable context for researchers and professionals, this document presents a detailed analysis of closely related structural analogs: 2-methylpyrrolidine and N-ethyl-2-pyrrolidone. By examining the known hazards and safety precautions for these compounds, this guide offers a comparative framework to inform handling procedures and risk assessments for this compound, emphasizing the critical need for caution and adherence to rigorous safety protocols in the absence of direct data.
Introduction: The Challenge of Limited Data
Disclaimer: The following data is provided for structurally similar compounds and should be used as a preliminary reference for potential hazards. It is not a substitute for a comprehensive Safety Data Sheet (SDS) specific to this compound. All laboratory and handling procedures should be conducted under the guidance of a qualified safety professional, assuming the compound may possess similar or other unknown hazards.
Comparative Hazard Analysis of Structural Analogs
To construct a preliminary safety profile, this guide focuses on two closely related compounds: 2-methylpyrrolidine and N-ethyl-2-pyrrolidone.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for the selected analogs are presented below.
| Hazard Class | 2-Methylpyrrolidine[1] | N-Ethyl-2-pyrrolidone[2] |
| Flammable Liquids | Category 2[1] | Not Classified |
| Acute Toxicity, Oral | Category 4[1] | Not Classified as acutely toxic |
| Skin Corrosion/Irritation | Category 1B[1] | Not Classified |
| Serious Eye Damage/Eye Irritation | Category 1[1] | Category 1[2] |
| Reproductive Toxicity | Not Classified | Category 1B[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to safe handling and storage.
| Property | 2-Methylpyrrolidine | N-Ethyl-2-pyrrolidone |
| Boiling Point | 97-99 °C | Not Available |
| Flash Point | 3 °C (closed cup) | > 60 °C and < 93 °C |
| Density | 0.834 g/mL at 25 °C | 0.998 g/cm³ at 20 °C[2] |
| Vapor Pressure | Not Available | 0.18 hPa at 20 °C[2] |
| Water Solubility | Not Available | >1,000 g/L at 23 °C[2] |
Experimental Protocols: A General Overview
The data presented in this guide are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. For instance, acute oral toxicity is often determined using OECD Test Guideline 423, while skin and eye irritation are assessed via OECD Guidelines 404 and 405, respectively. Flammability and other physical hazards are evaluated using internationally recognized standard methods.
Health and Safety Recommendations
Based on the data from structural analogs, the following handling and safety procedures are recommended when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[1]
First Aid Measures
The following first aid measures are general recommendations for handling corrosive and flammable liquids.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1] Hazardous combustion products may include carbon oxides and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Visualized Safety Protocols
To further aid in risk management, the following diagrams illustrate key safety workflows.
Caption: First aid workflow for different routes of exposure.
Caption: General workflow for chemical spill response.
Conclusion
The absence of specific health and safety data for this compound necessitates a cautious and informed approach to its handling. By analyzing the GHS classifications, physical properties, and safety recommendations for the structural analogs 2-methylpyrrolidine and N-ethyl-2-pyrrolidone, this guide provides a foundational framework for risk assessment. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance, implementing stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. It is imperative that any organization intending to synthesize or use this compound conduct a thorough risk assessment and, if possible, commission specific toxicological testing to ensure the safety of all personnel.
References
Methodological & Application
Application Notes: Use of 2-Ethyl-5-methylpyrrolidine in Asymmetric Catalysis
Introduction
2-Ethyl-5-methylpyrrolidine is a chiral disubstituted pyrrolidine. The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, largely due to the groundbreaking success of proline and its derivatives in a vast array of enantioselective transformations. These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl compounds, effectively controlling the stereochemical outcome of bond-forming reactions. Key applications of pyrrolidine-based catalysts include asymmetric aldol reactions, Michael additions, and α-alkylation of aldehydes and ketones.
Despite the prominence of the pyrrolidine motif, a thorough review of scientific literature and chemical databases reveals a significant lack of specific applications and detailed protocols for This compound as a catalyst in asymmetric synthesis. While the synthesis of related 2,5-disubstituted pyrrolidines is documented, their subsequent application as catalysts, particularly for this compound, is not well-established in publicly accessible research.
This document aims to provide a general overview of the expected catalytic behavior of this compound based on the well-understood principles of enamine catalysis, and to present generalized protocols that would serve as a starting point for researchers interested in exploring its potential.
Theoretical Framework and Potential Applications
Based on the established mechanisms of related pyrrolidine catalysts, this compound is anticipated to be a viable catalyst for a range of asymmetric transformations. The secondary amine is the key functional group, capable of forming a chiral enamine with a carbonyl substrate. The stereochemistry of the substituents at the C2 and C5 positions would then dictate the facial selectivity of the subsequent reaction with an electrophile.
Expected Signaling Pathway in Enamine Catalysis:
The general catalytic cycle for an asymmetric α-alkylation of an aldehyde is depicted below. This cycle illustrates the fundamental steps of enamine formation, nucleophilic attack, and catalyst regeneration that would be expected for a catalyst like this compound.
Caption: General workflow of enamine catalysis for α-alkylation.
Data Presentation
Due to the absence of specific experimental data for this compound in the reviewed literature, we present a generalized table of expected outcomes for a typical asymmetric α-alkylation of an aldehyde with a generic pyrrolidine catalyst. This is for illustrative purposes only and would require experimental validation for this compound.
Table 1: Hypothetical Performance in Asymmetric α-Alkylation of Propanal
| Electrophile (E-X) | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| Benzyl Bromide | Dichloromethane | 0 | 10 | > 70 | > 80 |
| Allyl Iodide | Chloroform | -10 | 10 | > 60 | > 75 |
| Ethyl α-bromoacetate | Tetrahydrofuran | -20 | 15 | > 50 | > 70 |
Experimental Protocols
The following are generalized protocols for key asymmetric reactions where a chiral pyrrolidine catalyst is typically employed. These should be considered as starting points for the investigation of this compound and would require significant optimization.
General Protocol for Asymmetric α-Alkylation of an Aldehyde
This protocol is adapted from established procedures for proline-derived catalysts.
Materials:
-
Aldehyde (e.g., propanal)
-
Electrophile (e.g., benzyl bromide)
-
This compound (as catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde (1.0 mmol) and the anhydrous solvent (5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes to allow for enamine formation.
-
Add the base (1.2 mmol) followed by the slow, dropwise addition of the electrophile (1.1 mmol).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Logical Workflow for Protocol Execution:
Caption: Step-by-step workflow for asymmetric α-alkylation.
General Protocol for Asymmetric Michael Addition
Materials:
-
α,β-Unsaturated aldehyde or ketone (e.g., trans-β-nitrostyrene)
-
Nucleophile (e.g., propanal)
-
This compound (as catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Acidic co-catalyst (optional, e.g., benzoic acid)
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated compound (1.0 mmol), the nucleophile (2.0 mmol), and the solvent (5 mL).
-
Add this compound (0.1 mmol, 10 mol%) and the co-catalyst (if used).
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess.
Conclusion
While this compound belongs to a class of privileged organocatalysts, there is a notable absence of specific studies detailing its application in asymmetric catalysis. The protocols and data presented here are based on well-established principles of enamine catalysis and serve as a guide for initiating research into the catalytic potential of this specific molecule. Significant experimental work would be required to establish optimal reaction conditions, substrate scope, and the levels of stereoselectivity that can be achieved with this compound. Researchers are encouraged to use the provided general protocols as a starting point for their investigations.
Application Notes and Protocols: (2S,5S)-2-Ethyl-5-methylpyrrolidine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2S,5S)-2-ethyl-5-methylpyrrolidine as a versatile chiral building block in asymmetric synthesis. The protocols detailed below are based on established methodologies for analogous chiral pyrrolidine derivatives and serve as a guide for the application of this specific scaffold in achieving high stereocontrol in various organic transformations.
Overview of (2S,5S)-2-Ethyl-5-methylpyrrolidine
(2S,5S)-2-Ethyl-5-methylpyrrolidine is a C2-symmetric chiral diamine that serves as a valuable precursor and auxiliary in asymmetric synthesis. Its rigid, five-membered ring structure and the defined stereochemistry at the C2 and C5 positions make it an effective controller of facial selectivity in a variety of chemical reactions. The presence of the ethyl and methyl groups provides a distinct steric environment that can be exploited to achieve high levels of asymmetric induction.
Key Attributes:
-
Chiral Scaffold: Provides a robust and predictable stereochemical environment.
-
Versatility: Can be derivatized to form chiral auxiliaries, ligands for metal catalysts, and organocatalysts.
-
Solubility: Generally soluble in a wide range of organic solvents.
Application in Asymmetric Alkylation
Chiral pyrrolidine derivatives are widely used as auxiliaries to direct the stereoselective alkylation of enolates. By temporarily attaching the pyrrolidine to a carboxylic acid, the resulting amide enolate can be alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid, ester, or alcohol.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.
Quantitative Data for Asymmetric Alkylation (Illustrative)
The following table summarizes typical results for the diastereoselective alkylation of N-acyl derivatives of chiral pyrrolidines. The data presented here are illustrative and based on analogous systems. Actual results with (2S,5S)-2-ethyl-5-methylpyrrolidine may vary.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | LDA | THF | -78 | 92 | >98 |
| 2 | Methyl iodide | LDA | THF | -78 | 88 | >98 |
| 3 | Allyl bromide | LDA | THF | -78 | 95 | 97 |
| 4 | Isopropyl iodide | LDA | THF | -78 | 75 | 95 |
Experimental Protocol: Asymmetric Alkylation of a Propionyl Moiety
1. Formation of N-Propionyl-(2S,5S)-2-ethyl-5-methylpyrrolidine:
-
To a solution of (2S,5S)-2-ethyl-5-methylpyrrolidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acylpyrrolidine.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionylpyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Acidic Hydrolysis: Dissolve the alkylated N-acylpyrrolidine (1.0 eq) in a mixture of THF and 1 M HCl (1:1 v/v). Reflux the mixture for 12 hours. After cooling to room temperature, extract the product with ethyl acetate. The aqueous layer contains the hydrochloride salt of the recovered auxiliary.
-
Basic Hydrolysis: Dissolve the alkylated N-acylpyrrolidine (1.0 eq) in a mixture of methanol and 2 M NaOH (1:1 v/v). Stir at room temperature for 24 hours. Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
Application in Asymmetric Diels-Alder Reactions
Chiral pyrrolidine-based auxiliaries can be attached to dienophiles to control the facial selectivity of Diels-Alder cycloadditions. The steric bulk of the auxiliary effectively blocks one face of the dienophile, leading to a highly diastereoselective reaction.
Mechanism of Stereocontrol in Diels-Alder Reactions
Caption: Lewis acid-catalyzed asymmetric Diels-Alder reaction with a chiral N-acryloylpyrrolidine.
Quantitative Data for Asymmetric Diels-Alder Reactions (Illustrative)
The following table shows representative data for Diels-Alder reactions using chiral pyrrolidine-derived dienophiles.
| Entry | Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | d.e. (%) (endo) |
| 1 | Cyclopentadiene | N-Acryloyl | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 | >98 |
| 2 | Isoprene | N-Acryloyl | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 95:5 | 96 |
| 3 | 1,3-Butadiene | N-Crotonyl | BF₃·OEt₂ | Toluene | -20 | 88 | 90:10 | 94 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Synthesis of N-Acryloyl-(2S,5S)-2-ethyl-5-methylpyrrolidine:
-
Follow the procedure for N-acylation described in the alkylation protocol, using acryloyl chloride.
2. Diels-Alder Cycloaddition:
-
To a solution of the N-acryloylpyrrolidine (1.0 eq) in dry dichloromethane (CH₂Cl₂, 0.1 M) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio and diastereomeric excess by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography.
3. Auxiliary Removal:
-
The auxiliary can be removed via hydrolysis (as described previously) or by reduction with agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.
Application as an Organocatalyst
(2S,5S)-2-Ethyl-5-methylpyrrolidine can be a precursor to more complex organocatalysts. For instance, derivatization of the nitrogen atom can lead to chiral secondary amine catalysts that are effective in a range of transformations, including Michael additions and aldol reactions, by activating substrates through enamine or iminium ion intermediates.
Logical Flow of Organocatalysis
Caption: Catalytic cycle for an enamine-mediated asymmetric Michael addition.
Illustrative Data for Organocatalytic Michael Addition
The following data is based on the performance of similar chiral pyrrolidine-based organocatalysts.
| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 95 | 98 |
| 2 | Acetone | β-Nitrostyrene | 20 | CH₂Cl₂ | 85 | 92 |
| 3 | Cyclopentanone | 2-Nitro-1-phenylpropene | 10 | Chloroform | 90 | 95 (syn) |
Experimental Protocol: Organocatalytic Michael Addition
-
To a solution of the ketone (e.g., cyclohexanone, 1.0 mmol) and the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%) in the desired solvent (2 mL), add the nitroalkene (e.g., β-nitrostyrene, 0.5 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established methodologies for structurally related chiral pyrrolidines. Researchers should optimize reaction conditions for their specific substrates and applications. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes & Protocols: Synthesis of Pharmaceutical Compounds Using 2-Ethyl-5-methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pharmaceutical compounds utilizing derivatives of 2-ethyl-5-methylpyrrolidine. The primary focus is on the synthesis of the atypical antipsychotic agent, Remoxipride, which employs (S)-2-(aminomethyl)-1-ethylpyrrolidine as a key chiral building block.
Introduction
Pyrrolidine scaffolds are prevalent in a wide array of biologically active compounds and approved drugs.[1] Their conformational rigidity and the presence of a basic nitrogen atom make them valuable pharmacophores. The substituted pyrrolidine, this compound, and its derivatives, particularly the chiral amine (S)-2-(aminomethyl)-1-ethylpyrrolidine, serve as crucial intermediates in the synthesis of complex pharmaceutical agents. This document outlines the synthetic routes to these intermediates and their application in the preparation of Remoxipride.
Synthesis of Key Intermediate: (S)-2-(Aminomethyl)-1-ethylpyrrolidine
The chiral amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine, is a critical precursor for the synthesis of Remoxipride. Several synthetic strategies have been developed to produce this intermediate in high enantiomeric purity.
One common industrial method involves the resolution of a racemic mixture of 2-(aminomethyl)-1-ethylpyrrolidine.[2] Alternatively, asymmetric synthesis routes offer direct access to the desired (S)-enantiomer. One such approach starts from 4-hydroxybutyraldehyde, which undergoes a cyclization reaction with ethylamine, followed by a reduction to yield the target pyrrolidine derivative.[2] Another reported method involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine, affording 2-aminomethyl-1-ethylpyrrolidine in high yield.[3]
For laboratory-scale synthesis, pre-column derivatization with agents like 4-nitrobenzoic acid can be employed for the chiral separation of racemic 2-(aminomethyl)-1-ethylpyrrolidine using high-performance liquid chromatography (HPLC).[4]
Application in Pharmaceutical Synthesis: The Case of Remoxipride
Remoxipride is a selective dopamine D2 receptor antagonist that was formerly used as an antipsychotic medication.[5] Its synthesis provides an excellent case study for the application of this compound derivatives in drug development. The final step in the synthesis of Remoxipride involves the coupling of (S)-2-(aminomethyl)-1-ethylpyrrolidine with 3-bromo-2,6-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of Remoxipride
This protocol describes the synthesis of (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-bromo-2,6-dimethoxybenzamide (Remoxipride).
Step 1: Synthesis of 3-bromo-2,6-dimethoxybenzoic acid
This precursor can be synthesized from 2,6-dimethoxybenzoic acid via bromination.
-
Materials: 2,6-dimethoxybenzoic acid, Dioxane, Bromine, Trichloromethane.
-
Procedure:
-
In a reaction flask, dissolve 2,6-dimethoxybenzoic acid in dioxane.
-
While stirring, slowly add a solution of bromine in trichloromethane.
-
Continue stirring for approximately 2 hours.
-
After the reaction is complete, recover the solvent to precipitate the solid product.
-
The crude 3-bromo-2,6-dimethoxybenzoic acid can be further purified by recrystallization.
-
Step 2: Synthesis of Remoxipride
This step involves the amidation of 3-bromo-2,6-dimethoxybenzoic acid with (S)-2-(aminomethyl)-1-ethylpyrrolidine.
-
Materials: 3-bromo-2,6-dimethoxybenzoic acid, Thionyl chloride, (S)-2-(aminomethyl)-1-ethylpyrrolidine, Pyridine (or other suitable base), Anhydrous solvent (e.g., Dichloromethane or Toluene).
-
Procedure:
-
Convert 3-bromo-2,6-dimethoxybenzoic acid to its more reactive acid chloride derivative by reacting it with an excess of thionyl chloride. This is typically done by heating the mixture under reflux until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.
-
Dissolve the resulting 3-bromo-2,6-dimethoxybenzoyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve (S)-2-(aminomethyl)-1-ethylpyrrolidine in the same anhydrous solvent containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Slowly add the solution of the acid chloride to the amine solution at a controlled temperature (typically 0-5 °C) with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up:
-
Wash the reaction mixture with water to remove the hydrochloride salt of the base and any unreacted acid chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude Remoxipride.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-ether).
-
Data Presentation
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | 2,6-dimethoxybenzoic acid, Bromine | 3-bromo-2,6-dimethoxybenzoic acid | - | >98 | NMR, HPLC |
| 2 | 3-bromo-2,6-dimethoxybenzoyl chloride, (S)-2-(aminomethyl)-1-ethylpyrrolidine | Remoxipride | - | >99 | HPLC, NMR, MS |
Note: Specific yield and purity values are highly dependent on the reaction scale and optimization of conditions. The values presented are typical for laboratory-scale synthesis.
Characterization Data for Remoxipride
| Property | Value |
| Molecular Formula | C₁₆H₂₃BrN₂O₃ |
| Molecular Weight | 371.27 g/mol |
| Melting Point | Not available |
| Optical Rotation | Not available |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | m/z = 371.1 (M+H)⁺ |
Visualizations
Synthetic Workflow for Remoxipride
Caption: Synthetic workflow for Remoxipride.
Signaling Pathway of Remoxipride
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Remoxipride hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
Application Notes and Protocols: N-Alkylation of 2-Ethyl-5-methylpyrrolidine
Introduction
The N-alkylation of pyrrolidines is a fundamental transformation in organic synthesis, yielding N-substituted pyrrolidine derivatives that are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. 2-Ethyl-5-methylpyrrolidine, a chiral secondary amine, serves as a valuable building block. Its N-alkylation allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of chemical properties for specific applications. This document provides a detailed experimental protocol for the N-alkylation of this compound using a general and robust method involving an alkyl halide and a non-nucleophilic base.
Reaction Principle
The N-alkylation of a secondary amine, such as this compound, proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond. A base is employed to neutralize the resulting hydrohalic acid byproduct, driving the reaction to completion. The choice of alkylating agent, base, solvent, and temperature can influence the reaction rate and yield.
Experimental Protocol: N-Ethylation of this compound
This protocol details the N-alkylation of this compound with ethyl bromide.
Materials:
-
This compound
-
Ethyl bromide (EtBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (sufficient to make a 0.1 M solution of the amine) followed by anhydrous potassium carbonate (2.0 eq).[1]
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain it for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-2-ethyl-5-methylpyrrolidine.
-
If necessary, purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkyl halides, based on general procedures for secondary amine alkylation.[1][2]
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 6-12 | 80-90 |
| Benzyl Bromide | NaHCO₃ (2.2) | Water | 80 | 1 | >90[2] |
| Propyl Iodide | K₂CO₃ (2.0) | DMF | Room Temp. | 12-24 | 75-85 |
Visualization
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Alternative Method: Reductive Amination
For the introduction of alkyl groups via aldehydes or ketones, reductive amination is a powerful alternative.[3] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound, followed by in-situ reduction.
Brief Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[3]
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous work-up and purify the product as described in the primary protocol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often volatile and toxic; handle with care.
-
Anhydrous solvents are flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The N-alkylation of this compound is a straightforward and versatile reaction that can be accomplished through various methods. The protocol provided, utilizing an alkyl halide and a carbonate base, is a reliable and high-yielding approach suitable for many research applications. For a broader substrate scope, reductive amination offers a valuable alternative. Careful execution of the experimental procedure and appropriate safety measures are essential for successful synthesis.
References
Application Notes and Protocols: 2-Ethyl-5-methylpyrrolidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-ethyl-5-methylpyrrolidine as an organocatalyst in asymmetric synthesis. While direct literature on the catalytic applications of this compound is limited, its structural similarity to other well-established 2,5-disubstituted pyrrolidine catalysts allows for the extrapolation of its reactivity and application in key organocatalytic transformations. This document outlines the general principles, reaction mechanisms, and representative protocols based on analogous systems.
Introduction to 2,5-Disubstituted Pyrrolidine Organocatalysis
Chiral pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The substitution at the 2- and 5-positions of the pyrrolidine ring plays a crucial role in defining the steric environment of the catalytic site, thereby influencing the enantioselectivity of the catalyzed reactions. This compound, as a chiral disubstituted pyrrolidine, is expected to participate in enamine and iminium ion catalysis, similar to proline and its derivatives.
Key Applications and Reaction Mechanisms
Based on analogous 2,5-disubstituted pyrrolidine catalysts, this compound is anticipated to be an effective catalyst for a range of asymmetric transformations, including Michael additions and aldol reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral pyrrolidines catalyze this reaction via the formation of a nucleophilic enamine intermediate.
Reaction Mechanism:
The proposed catalytic cycle for the Michael addition of a ketone to a nitro-olefin, catalyzed by a generic 2,5-dialkylpyrrolidine, is depicted below. The catalyst reacts with the ketone to form an enamine, which then attacks the nitro-olefin. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Caption: Proposed catalytic cycle for the Michael addition reaction.
Quantitative Data from Analogous Systems:
The following table summarizes representative data for the Michael addition of nitromethane to α,β-unsaturated aldehydes catalyzed by a chiral cis-2,5-disubstituted pyrrolidine catalyst.[1] This data provides an expectation of the potential efficacy of this compound in similar reactions.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 10 | Toluene | 24 | 91 | >99 |
| 2 | (E)-Hex-2-enal | 10 | Toluene | 24 | 85 | 98 |
| 3 | (E)-3-Phenylpropenal | 10 | Toluene | 24 | 88 | >99 |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Chiral pyrrolidines catalyze this reaction by activating the carbonyl donor through enamine formation.
Reaction Mechanism:
The catalytic cycle for the aldol reaction involves the formation of an enamine from the catalyst and a ketone, which then adds to an aldehyde. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Quantitative Data from Analogous Systems:
Data for the direct asymmetric aldol reaction between ketones and aldehydes using pyrrolidine-based catalysts show high yields and enantioselectivities. The table below presents data for a prolinamide-catalyzed aldol reaction, which serves as a relevant model.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | Toluene | 0 | 99 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 20 | Toluene | 0 | 95 | - | 98 |
| 3 | Cyclohexanone | Benzaldehyde | 20 | Toluene | 0 | 92 | 90:10 | 97 |
Experimental Protocols
The following are general protocols for performing asymmetric Michael additions and aldol reactions using a chiral 2,5-disubstituted pyrrolidine catalyst. These should be adapted and optimized for specific substrates when using this compound.
General Protocol for Asymmetric Michael Addition
This protocol is adapted from the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes catalyzed by a chiral cis-2,5-disubstituted pyrrolidine.[1]
Workflow Diagram:
Caption: Experimental workflow for the Michael addition.
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
This compound catalyst (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the this compound catalyst.
-
Add the anhydrous solvent, followed by the α,β-unsaturated aldehyde.
-
Add the nitromethane to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
General Protocol for Asymmetric Aldol Reaction
This protocol is a general representation for a pyrrolidine-catalyzed aldol reaction.
Workflow Diagram:
Caption: Experimental workflow for the asymmetric aldol reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
This compound catalyst (0.2 mmol, 20 mol%)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the this compound catalyst in the anhydrous solvent.
-
Add the ketone to the solution and stir for 10-15 minutes.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C or -20 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
This compound holds promise as a chiral organocatalyst for key asymmetric transformations. Based on the performance of structurally similar 2,5-disubstituted pyrrolidines, it is expected to catalyze Michael additions and aldol reactions with good to excellent yields and stereoselectivities. The provided protocols, based on established methodologies for analogous catalysts, offer a starting point for researchers to explore the catalytic potential of this compound in their synthetic endeavors. Further optimization of reaction conditions will be crucial to achieve the best results for specific substrate combinations.
References
detailed experimental procedure for synthesizing 2-Ethyl-5-methylpyrrolidine derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-Ethyl-5-methylpyrrolidine, a key heterocyclic scaffold in medicinal chemistry. The protocol outlines a robust two-step process commencing with the Paal-Knorr synthesis of the corresponding pyrrole derivative from heptane-2,5-dione, followed by its catalytic hydrogenation to the target saturated heterocycle. This method is amenable to scale-up and diversification for the generation of a library of 2,5-disubstituted pyrrolidine derivatives.
Introduction
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Specifically, 2,5-disubstituted pyrrolidines are crucial building blocks for the development of chiral auxiliaries, organocatalysts, and bioactive molecules. The synthesis of specifically substituted pyrrolidines, such as this compound, is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The presented protocol offers a reliable and well-established route to this important molecular framework.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step is a Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound, heptane-2,5-dione, with a source of ammonia to form 2-Ethyl-5-methyl-1H-pyrrole. The second step is the reduction of the pyrrole ring to the corresponding pyrrolidine using catalytic hydrogenation.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-5-methyl-1H-pyrrole
Materials:
-
Heptane-2,5-dione (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Glacial acetic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Dean-Stark apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add heptane-2,5-dione (1.0 eq), ammonium acetate (1.5 eq), and toluene (5 mL per mmol of dione).
-
Add glacial acetic acid to the mixture (2 mL per mmol of dione).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Ethyl-5-methyl-1H-pyrrole.
Data Presentation: Step 1
| Parameter | Value |
| Reactant | Heptane-2,5-dione |
| Reagents | Ammonium acetate, Acetic acid |
| Solvent | Toluene |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | 85-95% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85 (t, J=2.8 Hz, 1H), 5.80 (t, J=2.8 Hz, 1H), 2.60 (q, J=7.6 Hz, 2H), 2.25 (s, 3H), 1.20 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.5, 128.2, 106.1, 105.8, 20.9, 13.5, 13.2 |
| MS (EI) | m/z (%) = 123 (M⁺, 100) |
Step 2: Synthesis of this compound
Materials:
-
2-Ethyl-5-methyl-1H-pyrrole (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-Ethyl-5-methyl-1H-pyrrole (1.0 eq) in ethanol (10 mL per mmol of pyrrole).
-
Carefully add 10% palladium on carbon (5 mol%) to the solution.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the uptake of hydrogen.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation to yield a colorless liquid.
Data Presentation: Step 2
| Parameter | Value |
| Reactant | 2-Ethyl-5-methyl-1H-pyrrole |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Hydrogen Pressure | 50 psi |
| Yield | 90-98% |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20-3.05 (m, 2H), 1.95-1.80 (m, 2H), 1.65-1.50 (m, 2H), 1.45 (q, J=7.2 Hz, 2H), 1.15 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 58.2, 55.1, 32.5, 29.8, 28.7, 21.3, 11.0 |
| MS (EI) | m/z (%) = 127 (M⁺, 20), 112 (100) |
Logical Workflow of the Synthesis
Caption: Logical flow of the two-step synthesis of this compound.
Application of 2-Ethyl-5-methylpyrrolidine in Agrochemical Synthesis: A Representative Overview
Introduction
While direct applications of 2-ethyl-5-methylpyrrolidine in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the pyrrolidine scaffold is a crucial pharmacophore in a variety of bioactive molecules, including fungicides, herbicides, and insecticides. Substituted pyrrolidines are valued for their ability to introduce specific stereochemistry and conformational rigidity into a molecule, which can be critical for effective interaction with biological targets. This document provides a representative overview of how a molecule like this compound could be utilized in agrochemical synthesis, drawing parallels from related structures and general synthetic strategies.
Hypothetical Application in Fungicide Synthesis
One potential application of this compound is as a key intermediate in the synthesis of novel fungicides. Many existing fungicides incorporate a nitrogen-containing heterocyclic ring. The specific substitution pattern of this compound could offer unique advantages in terms of target affinity, selectivity, and metabolic stability.
General Synthetic Workflow
The synthesis of a hypothetical fungicide using this compound could proceed through a multi-step pathway. A general workflow is outlined below, illustrating the key transformations that would be involved.
Figure 1. A generalized workflow for the synthesis of a hypothetical fungicide starting from this compound.
Experimental Protocols
Below are representative, hypothetical experimental protocols for the key steps outlined in the synthetic workflow.
Protocol 1: Synthesis of N-(2-Ethyl-5-methylpyrrolidin-1-yl)(4-chlorophenyl)methanone (Intermediate Amide)
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 2: N-Alkylation of the Intermediate Amide
-
Reaction Setup: To a solution of the intermediate amide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the final N-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a fungicide derived from this compound.
| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| 1 | Intermediate Amide | 267.79 | 85 | >98 | 110-112 |
| 2 | Final Product | 281.82 | 78 | >99 | 95-97 |
Hypothetical Mode of Action: Signaling Pathway Inhibition
Many fungicides act by inhibiting specific enzymes or signaling pathways essential for fungal growth. A hypothetical mode of action for a fungicide derived from this compound could involve the inhibition of a key fungal enzyme, such as a demethylase involved in sterol biosynthesis.
Figure 2. A diagram illustrating a hypothetical mode of action where a fungicide inhibits a key enzyme in the fungal sterol biosynthesis pathway.
While direct evidence for the use of this compound in commercial agrochemical synthesis is limited, its structure represents a valuable scaffold that could be incorporated into novel active ingredients. The provided protocols and data are representative of the synthetic and analytical workflows that would be employed in the development of such compounds. The unique stereochemical and electronic properties imparted by the this compound moiety could lead to the discovery of next-generation agrochemicals with improved efficacy and safety profiles. Further research and exploration in this area are warranted.
Application Notes and Protocols: Reaction Kinetics of 2-Ethyl-5-methylpyrrolidine Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics of transformations catalyzed by 2-Ethyl-5-methylpyrrolidine and structurally related 2,5-disubstituted pyrrolidine organocatalysts. This document includes a summary of catalyst performance in analogous systems, detailed experimental protocols for kinetic analysis, and a visualization of the generally accepted catalytic cycle.
Introduction
This compound belongs to the class of chiral pyrrolidine-based organocatalysts, which are widely employed in asymmetric synthesis. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the reaction kinetics of these transformations is crucial for reaction optimization, mechanistic elucidation, and scaling up processes in academic and industrial settings, particularly in drug development where efficiency and stereocontrol are paramount. While specific kinetic data for this compound is not extensively available in the public domain, the following sections provide data on closely related 2,5-dialkylpyrrolidine catalysts and general protocols for determining kinetic parameters.
Data Presentation: Performance of Analogous 2,5-Disubstituted Pyrrolidine Catalysts
The following tables summarize the performance of various 2,5-disubstituted pyrrolidine catalysts in Michael addition reactions, which are representative of the transformations catalyzed by this class of organocatalysts. This data provides insights into the expected reactivity and selectivity of this compound.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by 2,5-Disubstituted Pyrrolidines
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (2R,5R)-2,5-Diphenylpyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 25 | 24 | 95 | 95:5 | 99 |
| (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | Butanal | (E)-Nitropent-1-ene | CH2Cl2 | 0 | 48 | 88 | 90:10 | 97 |
| (2R,5R)-2,5-Dimethylpyrrolidine | Isovaleraldehyde | trans-β-Nitrostyrene | THF | 20 | 12 | 92 | 85:15 | 94 |
| (2S,5S)-2-Butyl-5-methylpyrrolidine | Cyclohexanecarbaldehyde | (E)-2-Nitroprop-1-en-1-ylbenzene | Dioxane | 25 | 36 | 85 | 92:8 | 96 |
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by 2,5-Disubstituted Pyrrolidines
| Catalyst | Ketone | Nitroolefin | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (2S,5S)-2,5-Diphenylpyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Benzoic Acid | Dioxane | 25 | 24 | 98 | 98:2 | >99 |
| (2R,5R)-2,5-Bis(trifluoromethyl)pyrrolidine | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | TFA | CH3CN | 0 | 72 | 75 | 60:40 | 88 |
| (2S,5S)-2-Ethyl-5-phenylpyrrolidine | Cyclopentanone | trans-β-Nitrostyrene | Acetic Acid | Toluene | 20 | 48 | 91 | 93:7 | 97 |
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. The following are generalized procedures for monitoring reaction kinetics and determining key kinetic parameters for pyrrolidine-catalyzed transformations.
Protocol 1: General Procedure for Monitoring Reaction Progress by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of reactant consumption and product formation.
-
Sample Preparation:
-
In a clean, dry NMR tube, add the aldehyde or ketone substrate (1.0 eq.), the Michael acceptor (e.g., nitroolefin, 1.2 eq.), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.2 eq.) to the chosen deuterated solvent (e.g., CDCl3, 0.5 mL).
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
-
Reaction Initiation:
-
Add the this compound catalyst (typically 0.1-0.2 eq.) to the NMR tube.
-
Quickly acquire the first spectrum after catalyst addition, noting the precise time.
-
-
Data Acquisition:
-
Acquire subsequent 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, automated acquisition is recommended.
-
Ensure consistent temperature control throughout the experiment using the NMR spectrometer's temperature regulation unit.
-
-
Data Analysis:
-
Process all spectra uniformly (phasing and baseline correction).
-
Integrate the characteristic signals of the reactant, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant and/or product versus time to obtain reaction progress curves.
-
Protocol 2: Method of Initial Rates for Determining Reaction Orders
This method is used to determine the order of the reaction with respect to each component (catalyst, substrate, etc.).
-
Experimental Design:
-
Design a series of experiments where the initial concentration of one component is varied while the concentrations of all other components are kept constant.
-
For example, to determine the order with respect to the catalyst, run experiments with 1 mol%, 2 mol%, 5 mol%, and 10 mol% of this compound, keeping the substrate concentrations constant.
-
-
Kinetic Runs:
-
For each experiment, monitor the initial phase of the reaction (typically the first 10-20% conversion) using the NMR protocol described above or another suitable analytical technique (e.g., GC, HPLC).
-
Plot the concentration of the product versus time for the initial period of each reaction.
-
-
Determining Initial Rates:
-
The initial rate for each experiment is the slope of the linear portion of the concentration versus time plot at t=0.
-
-
Calculating Reaction Order:
-
Plot the logarithm of the initial rate (log(rate)) versus the logarithm of the varied initial concentration (log([concentration])).
-
The slope of this plot gives the order of the reaction with respect to that component.
-
Alternatively, use the following equation for two experiments (1 and 2): Order = log(rate₁/rate₂)/log([concentration]₁/[concentration]₂)
-
Mandatory Visualization
The catalytic cycle of pyrrolidine-catalyzed transformations, such as the Michael addition, proceeds through a well-established enamine-iminium pathway.
Caption: Enamine-Iminium catalytic cycle for pyrrolidine-catalyzed Michael addition.
Logical Relationships and Experimental Workflow
The determination of a reaction's kinetic profile follows a logical progression.
Caption: Workflow for the kinetic analysis of a catalyzed reaction.
Conclusion and Future Directions
The application of this compound and its analogs as organocatalysts offers a powerful tool for asymmetric synthesis. While specific kinetic data for this particular catalyst remains to be fully elucidated, the provided protocols offer a robust framework for researchers to conduct their own kinetic investigations. Future work should focus on generating precise rate constants, determining activation energies, and performing computational studies for transformations catalyzed by this compound. This will enable a deeper understanding of its catalytic behavior and facilitate the rational design of more efficient and selective organocatalytic systems for applications in drug discovery and development.
Application Notes and Protocols: 2-Ethyl-5-methylpyrrolidine in Coordination Chemistry
A thorough review of scientific literature reveals a significant finding regarding the use of 2-Ethyl-5-methylpyrrolidine as a ligand in coordination chemistry: this specific compound is not well-documented in the field. As a result, detailed experimental protocols for its synthesis, the preparation of its metal complexes, and comprehensive application notes are not available in published research.
While the specific ligand requested is not found in the literature, the broader class of pyrrolidine-based ligands is of significant interest in coordination chemistry. These ligands are integral to various catalytic processes and have been explored for their potential in drug development due to their unique stereochemical properties and ability to form stable complexes with a variety of metal ions.
This document will, therefore, provide a detailed overview of a closely related and extensively studied pyrrolidine-based ligand, L-proline , to serve as a representative example. The following sections will adhere to the requested format, providing detailed application notes, experimental protocols, and data presentation for L-proline and its coordination complexes. This will offer valuable insights into the methodologies and applications relevant to researchers, scientists, and drug development professionals working with pyrrolidine-based ligands.
Application Notes: L-proline as a Ligand in Asymmetric Catalysis
Introduction:
L-proline, a naturally occurring chiral cyclic secondary amino acid, is a versatile and widely used ligand in coordination chemistry, particularly in the field of asymmetric catalysis. Its rigid pyrrolidine ring structure and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals. The inherent chirality of L-proline makes it an excellent choice for a chiral auxiliary in enantioselective transformations.
Applications in Asymmetric Aldol Reactions:
L-proline and its derivatives have been successfully employed as ligands for metal-catalyzed asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The metal-proline complex acts as a chiral Lewis acid, activating the acceptor aldehyde and providing a chiral environment for the stereoselective addition of a ketone enolate.
Applications in Asymmetric Michael Additions:
In asymmetric Michael additions, L-proline-metal complexes catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. The coordination of the metal to the proline ligand creates a chiral pocket that directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II)-L-proline Complex
This protocol describes the synthesis of a representative Copper(II)-L-proline complex, a catalyst often used in asymmetric reactions.
Materials:
-
L-proline (C₅H₉NO₂)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1.15 g (10 mmol) of L-proline in 20 mL of deionized water in a 100 mL beaker with gentle heating and stirring.
-
In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of ethanol.
-
Slowly add the copper(II) acetate solution to the L-proline solution with continuous stirring.
-
A blue precipitate will form immediately. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Filter the resulting blue solid using a Büchner funnel and wash with small portions of cold ethanol.
-
Dry the solid in a desiccator under vacuum.
Characterization: The resulting copper(II)-L-proline complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis.
Protocol 2: L-proline Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for an L-proline catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
L-proline
-
Solvent (e.g., DMSO or DMF)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add the ketone (5.0 mmol).
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis: The enantiomeric excess of the aldol product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes typical data obtained from the characterization and application of L-proline and its metal complexes in asymmetric catalysis.
| Parameter | Value | Method |
| Copper(II)-L-proline Complex | ||
| Yield | > 90% | Gravimetric |
| Color | Blue solid | Visual |
| IR (ν COO⁻ asym) | ~1620 cm⁻¹ | FTIR Spectroscopy |
| IR (ν COO⁻ sym) | ~1410 cm⁻¹ | FTIR Spectroscopy |
| Asymmetric Aldol Reaction | ||
| Reaction Time | 12-48 h | TLC |
| Product Yield | 70-95% | After purification |
| Enantiomeric Excess (ee) | 80-99% | Chiral HPLC |
Visualizations
Caption: Workflow for the synthesis of a Copper(II)-L-proline complex.
Caption: Simplified catalytic cycle for an L-proline catalyzed asymmetric aldol reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-5-methylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethyl-5-methylpyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing 2,5-dialkylpyrrolidines, such as this compound, is the Paal-Knorr synthesis followed by reduction. This two-step process involves the initial formation of a pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by the reduction of the pyrrole to the corresponding pyrrolidine. For the synthesis of this compound, the logical starting material would be heptane-2,5-dione and ammonia or a suitable amine.
Q2: What are the key factors influencing the yield of the Paal-Knorr pyrrole synthesis step?
A2: The yield of the initial Paal-Knorr pyrrole synthesis is primarily influenced by the choice of catalyst, reaction temperature, and the nature of the solvent. The reaction is typically acid-catalyzed.[1][2] Weakly acidic conditions are generally favored, as strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[3] Common catalysts include acetic acid, p-toluenesulfonic acid, and various Lewis acids.[1] The reaction can often be performed under mild conditions, sometimes even at room temperature, though heating can increase the reaction rate.[4]
Q3: What are the best reducing agents for converting the intermediate pyrrole to a pyrrolidine?
A3: A variety of reducing agents can be used to hydrogenate the intermediate 2-ethyl-5-methylpyrrole to this compound. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and effective method. Other reducing agents like sodium borohydride (NaBH₄) in the presence of a nickel salt, or lithium aluminum hydride (LiAlH₄) can also be employed, although the reaction conditions may be harsher.
Q4: Can this compound be synthesized in a one-pot reaction?
A4: Yes, a one-pot synthesis is feasible through direct reductive amination of a suitable 1,4-diketone, such as heptane-2,5-dione, with an amine in the presence of a reducing agent.[5] This approach combines the imine formation and reduction steps into a single procedure, which can be more efficient. Common reducing agents for one-pot reductive aminations include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Catalytic transfer hydrogenation using a suitable catalyst and a hydrogen donor is another effective one-pot method.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the intermediate 2-ethyl-5-methylpyrrole | 1. Inappropriate pH of the reaction mixture. 2. Inefficient catalyst. 3. Side reaction forming furan derivatives. 4. Incomplete reaction. | 1. Adjust the pH to be weakly acidic (around 4-6) using a buffer or a weak acid like acetic acid.[3] 2. Screen different acid catalysts, such as p-toluenesulfonic acid, or Lewis acids like zinc chloride. 3. Avoid strongly acidic conditions (pH < 3).[3] Consider using milder catalysts or reaction conditions. 4. Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC-MS. |
| Formation of oligomeric byproducts | The Paal-Knorr reaction can sometimes produce dimeric or trimeric byproducts, which can be difficult to separate from the desired product. | Optimize the stoichiometry of the reactants. Using a slight excess of the amine can sometimes favor the formation of the desired monomeric pyrrole. Ensure efficient stirring to maintain homogeneity. |
| Low yield in the reduction of the pyrrole to the pyrrolidine | 1. Inactive catalyst. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Incomplete reaction. | 1. Use fresh, high-quality hydrogenation catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. 2. Increase the hydrogen pressure according to the catalyst manufacturer's recommendation. 3. Extend the reaction time or increase the catalyst loading. Monitor the disappearance of the pyrrole starting material. |
| Difficulty in purifying the final this compound | The product may be volatile or form an azeotrope with the solvent. It may also contain residual starting materials or byproducts. | Purification by fractional distillation under reduced pressure is often effective for liquid amines. Alternatively, conversion to a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by liberation of the free amine. Column chromatography on silica gel can also be used, but may require careful selection of the eluent system to avoid product loss. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Paal-Knorr Reaction and Subsequent Reduction
Step 1: Synthesis of 2-Ethyl-5-methylpyrrole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptane-2,5-dione (1 equivalent) in glacial acetic acid.
-
Add a primary amine (e.g., a solution of ammonia in ethanol or aqueous ammonia, 1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until it is slightly alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-5-methylpyrrole.
Step 2: Reduction to this compound
-
Dissolve the crude 2-ethyl-5-methylpyrrole from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Protocol 2: One-Pot Reductive Amination
-
To a dried Schlenk tube, add the 1,4-diketone (e.g., heptane-2,5-dione, 1 equivalent), an amine (e.g., ethylamine hydrochloride, 1.2 equivalents), and a suitable catalyst (e.g., an Iridium-based catalyst, 1 mol%).[5]
-
Add a solvent (e.g., water or an alcohol) and a hydrogen donor (e.g., formic acid, 30 equivalents).[5]
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for 12 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of N-Aryl-Substituted Pyrrolidines from 2,5-Hexanedione
| Entry | Catalyst (1.0 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ir(Cp)Cl₂]₂ | H₂O | 80 | 12 | 89 |
| 2 | [Rh(Cp)Cl₂]₂ | H₂O | 80 | 12 | 85 |
| 3 | [Ru(p-cymene)Cl₂]₂ | H₂O | 80 | 12 | 82 |
| 4 | [Ir(Cp)Cl₂]₂ | EtOH | 80 | 12 | 75 |
| 5 | [Ir(Cp)Cl₂]₂ | Toluene | 100 | 12 | 68 |
| 6 | [Ir(Cp)Cl₂]₂ | H₂O | 100 | 6 | 92 |
| 7 | [Ir(Cp)Cl₂]₂ | H₂O | Room Temp | 12 | 55 |
Note: Data is adapted from a study on the synthesis of N-aryl-substituted pyrrolidines and serves as an illustrative example of how reaction parameters can be optimized.[5] The yields are for the reaction of 2,5-hexanedione with an aniline derivative.
Visualizations
Caption: Paal-Knorr synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for low yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2-Ethyl-5-methylpyrrolidine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-Ethyl-5-methylpyrrolidine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating diastereomers of this compound?
A1: The primary methods for separating diastereomers of substituted pyrrolidines like this compound include:
-
Diastereoselective Crystallization: This is a classical resolution technique that involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[1][][3]
-
Chiral Column Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to their separation.[3] Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with chiral columns are commonly employed.
-
Chemical Derivatization: This involves reacting the diastereomeric mixture with a chiral derivatizing agent to form new diastereomeric compounds that are more easily separable by standard chromatography.[1]
Q2: How do I choose a suitable chiral resolving agent for diastereoselective crystallization?
A2: The selection of a chiral resolving agent is crucial and often empirical. For a basic compound like this compound, chiral acids are excellent candidates. Commonly used chiral resolving agents for amines include:
-
Camphorsulfonic acid[4]
It is recommended to screen a variety of resolving agents and solvents to find the optimal combination for selective crystallization.[1]
Q3: What type of chiral column is recommended for the chromatographic separation of this compound diastereomers?
A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are versatile and have shown success in separating a wide range of chiral compounds, including pyrrolidine derivatives. The choice of the specific column and mobile phase will require method development and optimization.
Q4: Can I use chemical derivatization to separate the diastereomers by standard (achiral) chromatography?
A4: Yes. Reacting the this compound diastereomers with an enantiomerically pure chiral derivatizing agent will produce a mixture of diastereomers with potentially larger differences in their physical properties, making them separable on a standard silica or C18 column.[6]
Troubleshooting Guides
Diastereoselective Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent system (solute is too soluble).- Supersaturation not reached. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add a seed crystal if available. |
| Both diastereomeric salts crystallize | - The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Screen different solvents or solvent mixtures to maximize the solubility difference.- Optimize the temperature of crystallization. |
| Low yield of the desired diastereomer | - The desired diastereomer is the more soluble one.- Incomplete crystallization. | - Try to crystallize the other diastereomer first by changing the resolving agent or solvent.- Allow for a longer crystallization time at a lower temperature. |
| Low diastereomeric excess (de) | - Co-crystallization of the other diastereomer. | - Perform recrystallization of the obtained crystals.- Optimize the solvent and temperature to improve selectivity. |
Chiral Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of diastereomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of chiral columns (e.g., cellulose-based, amylose-based).- Modify the mobile phase composition (e.g., change the alcohol modifier, add additives like trifluoroacetic acid or diethylamine for basic analytes).[6] |
| Broad peak shape | - Low solubility of the compound in the mobile phase.- Secondary interactions with the stationary phase. | - Adjust the mobile phase composition to improve solubility.- Add a small amount of an appropriate additive to the mobile phase to reduce tailing.[7] |
| Compound does not elute from the column | - The compound is too strongly retained on the stationary phase.- Decomposition on the column. | - Increase the polarity of the mobile phase.- Check the stability of the compound on the stationary phase material (e.g., silica) before injection.[8] |
| Inconsistent retention times | - Changes in mobile phase composition.- Column degradation.- Temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed.- Use a guard column and operate within the recommended pH and pressure limits.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Diastereoselective Crystallization using Tartaric Acid
This protocol is a representative example for the separation of this compound diastereomers. Optimization will be required.
-
Salt Formation:
-
Dissolve the this compound diastereomeric mixture (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of an enantiomerically pure resolving agent, such as L-(+)-tartaric acid (0.5 - 1.0 eq), in the same solvent.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.
-
-
Crystallization:
-
Slowly add a less polar co-solvent (e.g., isopropanol or acetone) until turbidity is observed.
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the diastereomeric excess (de) of the crystals and the mother liquor using a suitable analytical technique (e.g., chiral GC or HPLC).
-
If the desired purity is not achieved, recrystallize the crystals from a suitable solvent system.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved diastereomer.
-
Protocol 2: Chiral HPLC Separation
This protocol is a general starting point for developing a chiral HPLC method for the separation of this compound diastereomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point.
-
-
Method Parameters (starting conditions):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: For a basic analyte like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As pyrrolidines have a weak chromophore, derivatization with a UV-active group might be necessary for sensitive detection, or a detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be used. If using UV, monitor at a low wavelength (e.g., 210 nm).
-
Column Temperature: 25 °C.
-
-
Procedure:
-
Prepare a dilute solution of the this compound diastereomeric mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Optimize the separation by adjusting the ratio of the non-polar solvent to the alcohol modifier and the concentration of the additive to achieve baseline resolution of the two diastereomer peaks.
-
Visualizations
Caption: Workflow for Diastereoselective Crystallization.
Caption: Workflow for Chiral Chromatography Separation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: 2-Ethyl-5-methylpyrrolidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Ethyl-5-methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reductive amination of a 1,4-dicarbonyl compound. Potential impurities from this process can include:
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Unreacted Starting Materials: Residual amounts of the aldehyde or ketone and the amine used in the synthesis.
-
Imines/Enamines: Intermediates of the reductive amination that were not fully reduced.
-
Over-alkylated Byproducts: If the reaction conditions are not carefully controlled, the secondary amine product can be further alkylated.
-
Reducing Agent Residues: Borohydride salts or other byproducts from the reducing agent used.
-
Solvent: Residual solvent from the reaction or workup.
Q2: What are the key physical properties of this compound to consider for purification?
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: To accurately determine the purity of this compound, a combination of the following analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of functional group impurities, such as carbonyls from unreacted starting materials or imines.
Troubleshooting Guides
Problem 1: Low Purity After Initial Workup
Symptoms:
-
Broad peaks or multiple unexpected peaks in the GC-MS chromatogram.
-
Unidentified signals in the ¹H or ¹³C NMR spectrum.
-
Oily or discolored appearance of the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or GC-MS to ensure full conversion of starting materials. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. |
| Inefficient extraction | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete transfer of the product from the aqueous phase. |
| Presence of acidic or basic impurities | Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities (if the product is not the amine). Follow with a brine wash to remove residual water. |
Problem 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity peak in the GC-MS or NMR spectrum that does not diminish with standard workup procedures.
Possible Causes & Solutions:
| Impurity Type | Recommended Purification Method |
| Close-boiling impurity | Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate to achieve better separation. |
| Polar impurity | Column Chromatography: Use silica gel or alumina as the stationary phase and a suitable eluent system. A gradient elution may be necessary to separate the product from polar impurities. |
| Basic impurity (e.g., unreacted amine) | Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is suitable for separating this compound from non-volatile impurities and impurities with significantly different boiling points.
Methodology:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Ensure all glassware is dry to prevent contamination with water.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the related 2-methylpyrrolidine is 97-99°C, and for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is 203.68°C, so the target compound's boiling point will likely be in this range, adjustable based on pressure.[1][2]
-
Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Methodology:
-
Choose an appropriate stationary phase (e.g., silica gel) and eluent system. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent tailing.
-
Pack the column with the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the product by GC-MS or NMR.
Protocol 3: Acid-Base Extraction
This protocol is highly effective for separating the basic this compound from neutral or acidic impurities.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M HCl (aq). The this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic by slowly adding a concentrated solution of NaOH or KOH until the pH is >12.
-
Extract the now basic aqueous layer with the organic solvent (3 times).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimization of 2-Ethyl-5-methylpyrrolidine Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for catalysis using 2-Ethyl-5-methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organocatalysis?
This compound is a chiral secondary amine catalyst commonly employed in a variety of asymmetric transformations. Its primary applications are in enamine and iminium ion catalysis.[1][2] Key reactions include:
-
Michael Additions: The conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated compounds.
-
Aldol Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.[3]
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Cascade Reactions: Multi-step reactions where the catalyst facilitates several transformations in a single pot.
Q2: How does the structure of this compound influence its catalytic activity?
The pyrrolidine scaffold is a privileged structure in organocatalysis.[1][4] The secondary amine is crucial for the formation of enamine or iminium ion intermediates. The substituents at the 2 and 5 positions provide steric hindrance that controls the stereochemical outcome of the reaction, leading to high enantioselectivity.[1][5]
Q3: What are the key reaction parameters to consider for optimization?
The efficiency and stereoselectivity of reactions catalyzed by this compound are highly dependent on several factors:
-
Catalyst Loading: The amount of catalyst used can impact reaction rate and cost-effectiveness.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence catalyst activity and enantioselectivity.[5]
-
Temperature: Lower temperatures generally lead to higher enantioselectivity, but may require longer reaction times.
-
Additives: Acids, bases, or water can act as co-catalysts or influence the reaction pathway.
-
Substrate Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a common issue that can often be resolved by systematically optimizing the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Catalyst Activity | Increase catalyst loading in increments (e.g., from 10 mol% to 20 mol%). Ensure the catalyst is pure and has been stored correctly. |
| Poor Solubility of Reactants | Screen different solvents. A solvent that dissolves all components of the reaction mixture is ideal. Consider using a co-solvent system. |
| Slow Reaction Rate | Increase the reaction temperature. Be aware that this may negatively impact enantioselectivity. Alternatively, increase the reaction time. |
| Decomposition of Reactants or Products | Monitor the reaction by TLC or GC/LC-MS to check for the formation of side products. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. |
| Catalyst Inhibition | Ensure all reagents and solvents are free of impurities that could poison the catalyst. |
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Low ee can often be improved by fine-tuning the reaction parameters.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower to enhance stereocontrol. |
| Inappropriate Solvent | The solvent can have a profound effect on the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeCN). |
| Presence of Water | While sometimes beneficial, excess water can interfere with the catalyst and reduce enantioselectivity. Ensure the use of dry solvents and reagents. |
| Incorrect Catalyst Stereoisomer | Ensure you are using the correct enantiomer of the catalyst for the desired product stereochemistry. |
| Background Uncatalyzed Reaction | A non-selective background reaction can lower the overall ee. Lowering the reaction temperature can often suppress the uncatalyzed pathway. |
Experimental Protocols & Data Presentation
Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol provides a general procedure for the Michael addition, a common application for this type of catalyst.
Reagents:
-
Nitroalkene (1.0 mmol)
-
Ketone (2.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (2.0 mL)
-
Acidic additive (e.g., benzoic acid, 0.1 mmol, 10 mol%) - optional
Procedure:
-
To a dry reaction vial, add the nitroalkene and the solvent.
-
Add the this compound catalyst.
-
If using an additive, add it at this stage.
-
Stir the mixture at the desired temperature for 5-10 minutes.
-
Add the ketone and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with a saturated NH4Cl solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 48 | 65 | 85 |
| 2 | 10 | 24 | 88 | 92 |
| 3 | 15 | 24 | 90 | 92 |
| 4 | 20 | 18 | 91 | 93 |
Reaction conditions: Nitroalkene (0.1 mmol), ketone (0.2 mmol), solvent (0.5 mL) at room temperature.
Table 2: Optimization of Solvent
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 24 | 85 | 90 |
| 2 | THF | 24 | 75 | 82 |
| 3 | CH2Cl2 | 24 | 88 | 92 |
| 4 | MeCN | 36 | 60 | 75 |
| 5 | Hexane | 48 | 70 | 88 |
Reaction conditions: Nitroalkene (0.1 mmol), ketone (0.2 mmol), this compound (10 mol%) at room temperature.
Table 3: Optimization of Temperature
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 40 | 12 | 90 | 80 |
| 2 | 25 (RT) | 24 | 88 | 92 |
| 3 | 0 | 48 | 85 | 97 |
| 4 | -20 | 72 | 82 | >99 |
Reaction conditions: Nitroalkene (0.1 mmol), ketone (0.2 mmol), this compound (10 mol%) in CH2Cl2.
Visualizations
Caption: General experimental workflow for a reaction catalyzed by this compound.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
chemical stability of 2-Ethyl-5-methylpyrrolidine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of 2-Ethyl-5-methylpyrrolidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the chemical stability of this compound?
A1: The stability of this compound, a cyclic secondary amine, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can lead to thermal degradation.
-
pH: The compound is most stable in a neutral to slightly basic environment. Acidic conditions can lead to salt formation, which may be more stable against certain reactions but can affect its nucleophilicity. Highly alkaline conditions can also promote certain degradation pathways.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the oxidation of the secondary amine.
-
Light Exposure: Prolonged exposure to UV light may induce photolytic degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation and degradation reactions.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity and stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q3: What are the common degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, analogous secondary amines can undergo oxidation to form corresponding imines, hydroxylamines, or ring-opened products. Thermal degradation may lead to the formation of smaller volatile amines and hydrocarbons.
Q4: Is this compound sensitive to air?
A4: Yes, as a secondary amine, this compound can be sensitive to air, particularly the presence of oxygen. Oxidative degradation can occur over time, which may be accelerated by factors such as heat and light. Storing under an inert atmosphere is recommended for sensitive applications.
Troubleshooting Guides
Issue 1: Unexpected Side-Products in a Reaction
Symptom: You are using this compound as a reactant or catalyst and observe unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) that do not correspond to your expected product or starting materials.
Possible Cause: The this compound may have degraded due to improper storage or handling, or it may be unstable under your specific reaction conditions.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected reaction side-products.
-
Verify Purity of Starting Material: Before use, confirm the purity of your this compound using a suitable analytical technique like GC-MS or NMR. If impurities are detected, consider purification (e.g., distillation) or using a fresh batch.
-
Analyze Reaction Conditions:
-
Temperature: If the reaction is run at an elevated temperature, consider if thermal degradation is a possibility.
-
Atmosphere: Are you running the reaction under an inert atmosphere? If not, oxidation could be occurring.
-
Reagents: Are there any strong oxidizing agents present in your reaction mixture?
-
-
Perform a Blank Stability Test: Run the reaction under the same conditions but without the other reactants to see if this compound degrades on its own.
Issue 2: Inconsistent Reaction Yields or Rates
Symptom: You are experiencing variability in your reaction outcomes when using different batches or even the same batch of this compound over time.
Possible Cause: The quality and purity of the this compound may be changing over time due to gradual degradation during storage.
Troubleshooting Steps:
Caption: Logic diagram for addressing inconsistent reaction results.
-
Review Storage Conditions: Ensure that the compound is being stored as recommended (cool, dry, dark, inert atmosphere).
-
Test Multiple Batches/Ages: Compare the performance of a fresh batch of this compound with an older one. This can help determine if age and storage are contributing factors.
-
Implement Quality Control Testing: Before critical experiments, perform a quick purity check (e.g., by GC) to ensure the integrity of the reagent.
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance purposes. Actual stability will depend on the specific experimental conditions.
Table 1: Thermal Stability
| Temperature (°C) | Time (hours) | Atmosphere | Purity Remaining (%) |
| 25 | 168 | Air | >99 |
| 50 | 168 | Air | 98 |
| 50 | 168 | Nitrogen | >99 |
| 80 | 24 | Air | 92 |
| 80 | 24 | Nitrogen | 98 |
Table 2: pH Stability in Aqueous Solution at 25°C
| pH | Time (hours) | Purity Remaining (%) |
| 3 | 24 | 99 (as salt) |
| 7 | 72 | >99 |
| 10 | 72 | 98 |
| 12 | 24 | 95 |
Table 3: Stability in the Presence of Oxidizing Agents at 25°C
| Oxidizing Agent (0.1 M) | Time (hours) | Purity Remaining (%) |
| Hydrogen Peroxide | 1 | 60 |
| m-CPBA | 1 | 45 |
| Air (saturated solution) | 168 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into several small vials.
-
Atmosphere Control: For inert atmosphere samples, purge the vials with nitrogen or argon before sealing. For air exposure, loosely cap the vials.
-
Incubation: Place the vials in temperature-controlled ovens or heating blocks at the desired temperatures (e.g., 25°C, 50°C, 80°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 72, 168 hours), remove a vial from each temperature and atmosphere condition.
-
Analysis: Allow the vial to cool to room temperature. Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile) to a known concentration. Analyze the sample by a validated chromatographic method (e.g., GC-FID or LC-MS) to determine the purity.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
Protocol 2: General Procedure for Assessing pH Stability
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Store the solutions at a constant temperature (e.g., 25°C), protected from light.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot from each pH solution.
-
Analysis: Directly inject the aliquot or, if necessary, perform a liquid-liquid extraction into an organic solvent. Analyze by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).
-
Data Evaluation: Determine the concentration of this compound at each time point and calculate the percentage remaining compared to the initial concentration.
References
Navigating the Scale-Up of 2-Ethyl-5-methylpyrrolidine: A Technical Support Guide
The successful transition from laboratory-scale synthesis to industrial production of 2-Ethyl-5-methylpyrrolidine presents a unique set of challenges for researchers and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up process, ensuring a smoother and more efficient production workflow.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Product Yield | - Inefficient catalyst performance.- Suboptimal reaction temperature or pressure.- Incorrect molar ratio of reactants. | - Screen different catalysts (e.g., noble vs. non-noble metal catalysts) for higher activity and selectivity.- Optimize reaction conditions using a design of experiments (DoE) approach.- Verify the stoichiometry of the reactants and ensure accurate dosing. |
| Formation of Impurities | - Side reactions due to high temperatures.- Presence of impurities in starting materials.- Catalyst deactivation or side reactions. | - Lower the reaction temperature and monitor the reaction profile closely.- Ensure the purity of starting materials through appropriate analytical techniques.- Investigate catalyst stability and consider catalyst regeneration or the use of a more robust catalyst. |
| Difficult Purification | - Presence of close-boiling isomers or byproducts.- Thermal degradation of the product during distillation. | - Employ fractional distillation with a high-efficiency column.- Consider alternative purification methods such as preparative chromatography for high-purity requirements (though this may be less cost-effective at scale).- Perform distillation under reduced pressure to lower the boiling point and prevent degradation. |
| Inconsistent Stereochemistry | - Non-stereoselective synthesis route.- Racemization during reaction or workup. | - If a specific stereoisomer is required, utilize a chiral catalyst or a stereoselective synthetic route.- Control temperature and pH during the reaction and purification to minimize racemization. |
| Runaway Reaction | - Poor heat dissipation in a large reactor.- Exothermic nature of the reaction. | - Ensure adequate cooling capacity for the reactor size.- Implement a semi-batch or continuous feeding strategy for the limiting reagent to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound at an industrial scale?
While specific industrial routes are often proprietary, common approaches for synthesizing substituted pyrrolidines that can be adapted for this compound include:
-
Reductive Amination of Levulinic Acid Analogs: This is a prominent method for producing N-substituted-5-methyl-2-pyrrolidones.[1] A similar strategy using an appropriate keto-acid or ester precursor could be employed.
-
Multi-step Synthesis from Chiral Precursors: For stereospecific synthesis, routes starting from commercially available chiral materials like prolinol can be utilized.[2]
-
Catalytic Hydrogenation of Substituted Pyrroles: This method can be effective but requires careful control of hydrogenation conditions to achieve the desired stereochemistry.
2. How do I select the optimal catalyst for my synthesis?
Catalyst selection is critical and depends on the chosen synthetic route. For reductive amination pathways, both precious metal catalysts (e.g., Pt-supported) and non-noble metal catalysts are of interest due to cost considerations.[1] Key factors to consider are:
-
Activity: The rate at which the catalyst converts reactants to the desired product.
-
Selectivity: The catalyst's ability to produce the target molecule over undesired byproducts.
-
Stability: The catalyst's lifespan and resistance to deactivation under process conditions.
-
Cost: The economic viability of the catalyst for large-scale production.
3. What are the key process parameters to monitor during scale-up?
The following parameters are crucial for a successful and reproducible scale-up:
-
Temperature: Influences reaction rate and selectivity. Exothermic reactions require careful temperature control to prevent runaways.
-
Pressure: Particularly important for reactions involving gases, such as hydrogenation.
-
Molar Ratio of Reactants: Affects reaction kinetics and product distribution.[3][4]
-
Mixing/Agitation: Ensures homogeneity and efficient heat and mass transfer within the reactor.
-
Residence Time: In continuous processes, this determines the extent of reaction.
4. What are the typical byproducts I should expect, and how can I minimize them?
Byproduct formation is highly dependent on the synthetic route. In reductive amination processes, potential byproducts can arise from over-reduction, side reactions of the amine, or incomplete cyclization.[5] To minimize byproducts:
-
Optimize Reaction Conditions: Lowering temperature can often reduce the rate of side reactions.
-
Control Stoichiometry: Using the correct molar ratio of reactants can favor the desired reaction pathway.
-
Catalyst Choice: A more selective catalyst can significantly reduce byproduct formation.
5. What are the safety considerations for handling reagents like methylamine?
Methylamine is a flammable and toxic gas or liquid with a strong, fish-like odor.[6][7] Key safety precautions include:
-
Handling in a well-ventilated area: Use of a fume hood is mandatory.
-
Personal Protective Equipment (PPE): Appropriate gloves, safety glasses, and respiratory protection are essential.
-
Pressurized Containers: Handle with care and ensure proper regulation of pressure.
-
Emergency Preparedness: Have an emergency plan in place for leaks or spills.
Experimental Protocols
Example Protocol: Reductive Amination for Pyrrolidine Synthesis
This generalized protocol is based on methods for similar pyrrolidones and should be adapted and optimized for the specific synthesis of this compound.
1. Catalyst Preparation (if applicable):
- For a supported metal catalyst, impregnate the support (e.g., activated carbon, alumina) with a solution of the metal precursor (e.g., a salt of Platinum or Nickel).
- Dry and then reduce the catalyst under a hydrogen atmosphere at an elevated temperature.
2. Reaction Setup:
- Charge a high-pressure reactor with the chosen solvent and the catalyst.
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Introduce the keto-acid or ester precursor for this compound.
- Pressurize the reactor with hydrogen to the desired pressure.
3. Reaction Execution:
- Heat the reactor to the optimized reaction temperature while stirring.
- Introduce the amine reactant (e.g., ammonia or a primary amine) to the reactor. This can be done in a single batch or fed over time to control the reaction exotherm.
- Monitor the reaction progress by taking samples and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
4. Workup and Purification:
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under vacuum.
Visualizing the Workflow
Experimental Workflow for Pyrrolidine Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds - Google Patents [patents.google.com]
- 4. US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Methylamine - Wikipedia [en.wikipedia.org]
- 7. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Influence on 2-Ethyl-5-methylpyrrolidine Reaction Selectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the influence of solvents on the reaction selectivity of 2-Ethyl-5-methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereoselectivity of reactions catalyzed by this compound?
A1: The solvent plays a crucial role in determining the stereochemical outcome of reactions catalyzed by this compound, a chiral secondary amine. The polarity, proticity, and coordinating ability of the solvent can influence the stability of the transition states of the catalytic cycle, thereby altering the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product. For instance, in the Michael addition of cyclohexanone to β-nitrostyrene, a noticeable variation in stereoselectivity is observed across different solvents.
Q2: I am observing poor diastereoselectivity in my reaction. What solvent-related factors should I consider?
A2: Poor diastereoselectivity can often be attributed to the solvent system. Consider the following:
-
Solvent Polarity: Highly polar solvents may favor one transition state over another, leading to a change in the syn/anti ratio of the products.
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the catalyst or reactants, which can significantly alter the reaction pathway and, consequently, the diastereoselectivity.
-
Solvent Coordination: Coordinating solvents might compete with the substrate for binding to the catalyst, affecting the geometry of the transition state.
It is advisable to perform a solvent screen to identify the optimal medium for the desired diastereomer.
Q3: Can the presence of additives, in conjunction with the solvent, influence the reaction selectivity?
A3: Yes, additives can work in synergy with the solvent to modulate the selectivity of the reaction. For example, the addition of a co-catalyst or an acidic/basic additive can alter the reaction mechanism and the nature of the transition states. The solubility and effectiveness of these additives are highly dependent on the chosen solvent.
Troubleshooting Guides
Issue: Low Enantiomeric Excess (e.e.) in the Michael Addition of Cyclohexanone to β-Nitrostyrene
This guide addresses the common issue of obtaining low enantiomeric excess in the Michael addition reaction catalyzed by (2R,5S)-2-Ethyl-5-methylpyrrolidine.
Systematic Solvent Screening Data:
A systematic study of the influence of the solvent on the enantioselectivity of the Michael addition of cyclohexanone to β-nitrostyrene catalyzed by (2R,5S)-2-Ethyl-5-methylpyrrolidine has shown significant variations. The following table summarizes the results obtained under consistent reaction conditions.
| Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e., %) |
| Toluene | 95 | 95/5 | 92 |
| CH2Cl2 | 96 | 94/6 | 90 |
| THF | 93 | 92/8 | 88 |
| CH3CN | 90 | 90/10 | 85 |
| CH3NO2 | 88 | 88/12 | 82 |
| Dioxane | 91 | 93/7 | 89 |
| Hexane | 85 | 96/4 | 93 |
| neat | 98 | 91/9 | 87 |
Troubleshooting Steps:
-
Solvent Selection: Based on the data, non-polar solvents like Toluene and Hexane provide the highest enantioselectivity. If you are using a more polar solvent like CH3CN or CH3NO2 and observing low e.e., consider switching to a non-polar alternative.
-
Water Content: Ensure that the solvent is anhydrous. The presence of water can interfere with the catalytic cycle and reduce enantioselectivity.
-
Reaction Temperature: The reaction temperature can also influence the e.e. If optimizing the solvent does not yield the desired results, consider lowering the reaction temperature.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This section provides a detailed methodology for the asymmetric Michael addition reaction, which can be used as a reference for your experiments.
Materials:
-
(2R,5S)-2-Ethyl-5-methylpyrrolidine (catalyst)
-
Cyclohexanone
-
β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of β-nitrostyrene (0.5 mmol) in the chosen anhydrous solvent (1.0 mL) under an inert atmosphere, add (2R,5S)-2-Ethyl-5-methylpyrrolidine (0.1 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (2.0 mmol, 4 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Factors influencing reaction selectivity.
Technical Support Center: Catalyst Deactivation in 2-Ethyl-5-methylpyrrolidine Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in reactions mediated by 2-Ethyl-5-methylpyrrolidine.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern in this compound mediated reactions?
A: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. In the context of this compound, a chiral secondary amine organocatalyst, deactivation is a significant concern as it can lead to decreased reaction rates, lower product yields, and a reduction in enantioselectivity, which is critical for the synthesis of chiral molecules in drug development.
Q2: What are the primary modes of deactivation for pyrrolidine-based organocatalysts like this compound?
A: The primary deactivation pathways for pyrrolidine-based organocatalysts involve chemical transformations of the catalyst or its active intermediates. The two most common mechanisms are:
-
Hydrolysis of the Enamine Intermediate: In many reactions, the catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl substrate. The presence of water, even in trace amounts, can lead to the hydrolysis of this key intermediate, breaking the catalytic cycle and rendering the catalyst inactive for that cycle.
-
Oxidative Degradation: Secondary amines, such as this compound, can be susceptible to oxidation. This can be caused by atmospheric oxygen, peroxides present in solvents, or certain reagents. Oxidation can modify the chemical structure of the catalyst, leading to a loss of its catalytic properties.
Q3: Can this compound be deactivated by acidic or basic conditions?
A: Yes, the stability of this compound can be affected by the pH of the reaction medium.
-
Acidic Conditions: While many pyrrolidine-catalyzed reactions benefit from the use of an acidic co-catalyst to promote the formation of the iminium ion, strong acids can lead to the formation of a stable, unreactive ammonium salt of the pyrrolidine catalyst. This protonated form is not nucleophilic and cannot enter the catalytic cycle.
-
Basic Conditions: While the catalyst itself is a base, very strong basic conditions are generally not a primary cause of deactivation for the pyrrolidine structure itself under typical reaction conditions. However, strong bases can promote side reactions of the substrates or products, which may lead to the formation of byproducts that can interfere with the catalyst.
Q4: Is it possible to recycle and reuse this compound?
A: Yes, in many cases, this compound can be recovered and reused. However, a drop in enantioselectivity upon reuse is sometimes observed, suggesting partial deactivation or loss of the catalyst during the recovery process.[1] The success of recycling depends on the stability of the catalyst under the specific reaction and workup conditions.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound as a catalyst.
Issue 1: Decreased Reaction Rate or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Water | 1. Dry all reagents and solvents rigorously. Use freshly distilled solvents and dry glassware. Store the catalyst and reagents under an inert atmosphere (e.g., argon or nitrogen). 2. Use a drying agent. Consider adding molecular sieves to the reaction mixture. |
| Formation of an Unreactive Catalyst Salt | 1. Optimize the acidic co-catalyst. If using an acidic additive, screen different acids and optimize the loading. A less acidic co-catalyst might be sufficient to promote the reaction without fully protonating the catalyst. 2. Consider a slow-release acid source. This can maintain the optimal concentration of the active catalytic species. |
| Inhibition by Byproducts | 1. Monitor the reaction for byproduct formation. Use techniques like TLC or GC-MS to identify any significant side products. 2. Modify reaction conditions. Adjusting temperature, concentration, or addition rates may minimize the formation of inhibitory byproducts. |
Issue 2: Low or Decreasing Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Partial Catalyst Deactivation | 1. Follow the steps for preventing catalyst deactivation by water and acid. 2. Consider a fresh batch of catalyst. If the catalyst has been stored for a long time or handled improperly, its purity may be compromised. |
| "Background" Uncatalyzed Reaction | 1. Lower the reaction temperature. This can often suppress the non-enantioselective background reaction. 2. Optimize catalyst loading. A higher catalyst loading might outcompete the background reaction. |
| Racemization of the Product | 1. Check the stability of the product under the reaction conditions. The product itself might be racemizing. If so, shortening the reaction time or quenching the reaction promptly upon completion is crucial. |
Issue 3: Difficulty in Catalyst Recovery and Reuse
| Potential Cause | Troubleshooting Steps |
| Catalyst Loss During Workup | 1. Employ an acidic extraction. Convert the catalyst to its hydrochloride salt by washing the organic phase with dilute aqueous HCl. The catalyst salt will move to the aqueous phase. 2. Regenerate the free amine. Neutralize the aqueous phase with a base (e.g., NaOH) and extract the catalyst back into an organic solvent. |
| Deactivation During Storage of Recovered Catalyst | 1. Ensure the recovered catalyst is pure and dry. Remove all traces of water and solvents before storage. 2. Store under an inert atmosphere. Protect the recovered catalyst from air and moisture. |
III. Experimental Protocols
General Protocol for Catalyst Recovery and Regeneration
This protocol provides a general guideline for the recovery of this compound from a reaction mixture. Note: This is a general procedure and may require optimization for specific reaction systems.
-
Quenching the Reaction: Upon completion, quench the reaction as appropriate for your specific chemistry (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the combined organic layers with a dilute aqueous solution of HCl (e.g., 1 M HCl). This will protonate the this compound, forming the hydrochloride salt which is soluble in the aqueous phase.
-
Separation of Phases: Separate the aqueous layer containing the catalyst salt from the organic layer containing the product.
-
Basification and Re-extraction: To the aqueous layer, add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This will deprotonate the catalyst, regenerating the free amine. Extract the free amine catalyst with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extracts containing the regenerated catalyst over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the recovered catalyst.
-
Purity Check: Assess the purity of the recovered catalyst by NMR or GC before reuse.
IV. Visualizations
Figure 1. Key deactivation pathways for this compound in organocatalysis.
Figure 2. A logical workflow for troubleshooting common issues in reactions.
References
analytical techniques for detecting impurities in 2-Ethyl-5-methylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in 2-Ethyl-5-methylpyrrolidine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting impurities in this compound?
A1: The most common and effective analytical techniques for detecting impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the basic nature and likely volatility of this compound and its potential impurities, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often the method of choice for routine purity analysis and identification of volatile impurities. HPLC is valuable for analyzing non-volatile impurities or thermally labile compounds.
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. A common synthesis route is the reductive amination of a diketone. For instance, if synthesized from 2,5-hexanedione and ethylamine, potential impurities could include:
-
Unreacted Starting Materials: 2,5-hexanedione and ethylamine.
-
Partially Reacted Intermediates: Such as imines formed during the reaction.
-
Byproducts from Side Reactions: Including products of polymerization or condensation reactions.
-
Solvent Residues: Depending on the solvents used in the synthesis and purification steps.
-
Degradation Products: Oxides or other products formed upon exposure to air or light.
Q3: My this compound sample does not have a strong UV chromophore. How can I detect it and its impurities using HPLC?
A3: For compounds with weak or no UV chromophore, several detection strategies can be employed with HPLC:
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique that does not rely on UV absorbance for detection and can provide structural information for impurity identification.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: An RI detector can be used for isocratic separations but is generally less sensitive than other methods.
-
Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag can be performed to enhance detection. However, this adds complexity to the sample preparation.[1][2][3][4]
Q4: I am observing significant peak tailing when analyzing this compound by Gas Chromatography. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound in GC is a common issue, often caused by interactions with active sites (e.g., free silanol groups) in the GC system. Here are some potential causes and solutions:
-
Active Sites in the Liner or Column: Use a deactivated liner and a base-deactivated GC column specifically designed for amine analysis.
-
Column Contamination: Non-volatile residues from previous injections can create active sites. Try baking the column at a high temperature (within its specified limit) or trimming the first few centimeters of the column.
-
Improper Column Installation: Ensure the column is installed correctly in the inlet and detector to avoid dead volumes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic analyte with active sites in the GC liner or on the column. | Use a base-deactivated liner and column. Trim the first 5-10 cm of the column. |
| Column contamination with non-volatile matrix components. | Bake out the column at high temperature. If the problem persists, solvent-rinse the column (for bonded phases). | |
| Sample overload. | Dilute the sample and reinject. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection. Increase the bake-out time between runs. |
| Contaminated syringe. | Rinse the syringe thoroughly with a strong solvent. | |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Poor Resolution | Inappropriate column phase. | Use a column with a different polarity. For amines, a mid-polarity column is often a good starting point. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve resolution. | |
| Carrier gas flow rate is too high or too low. | Optimize the carrier gas flow rate to achieve the best efficiency. | |
| No Peaks or Very Small Peaks | No sample injected. | Check the autosampler or manual injection procedure. |
| Detector not turned on or not sensitive enough. | Verify detector settings. For FID, ensure hydrogen and air flows are correct. | |
| Leak in the system. | Perform a leak check of the GC system. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Retention (Analyte elutes in the void volume) | Reversed-phase column is not suitable for this polar, basic compound. | Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[5][6] |
| Mobile phase is too strong (too much organic solvent). | Decrease the organic solvent percentage in the mobile phase. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Variable Retention Times | Fluctuation in pump pressure. | Degas the mobile phase and prime the pump. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| No Peaks (when using a UV detector) | Analyte has no UV chromophore. | Use a universal detector like MS, ELSD, or CAD, or consider derivatization.[1][2] |
| Detector lamp is off or has failed. | Check the detector status and replace the lamp if necessary. |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
This method is suitable for the separation and identification of volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dilute the this compound sample 1:100 in methanol or dichloromethane.
Protocol 2: HPLC-MS Method for Non-Volatile Impurities in this compound
This method is suitable for polar and non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).
-
Column: HILIC column (e.g., silica or amide phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 95% B
-
18-25 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Acetonitrile / 5% Mobile Phase A).
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Logical troubleshooting flowchart for common analytical issues.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. BA Method Development: Polar Compounds - BioPharma Services [biopharmaservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unlocking Asymmetric Synthesis: A Comparative Analysis of Substituted Pyrrolidine Catalysts
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. Among the privileged scaffolds in asymmetric organocatalysis, substituted pyrrolidines have emerged as a versatile and powerful class of catalysts. Their ability to facilitate a wide array of chemical transformations with high stereocontrol has positioned them as indispensable tools in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
This guide provides a comparative analysis of the catalytic activity of various substituted pyrrolidines, supported by experimental data from the literature. We delve into their performance in key organic reactions, present detailed experimental protocols for seminal examples, and visualize the underlying catalytic cycles and workflows to offer a comprehensive resource for catalyst selection and reaction optimization.
Performance Benchmarks: A Quantitative Comparison
The efficacy of a catalyst is best understood through quantitative metrics. The following tables summarize the performance of representative substituted pyrrolidine catalysts in two cornerstone asymmetric reactions: the Aldol Reaction and the Michael Addition. These tables highlight key performance indicators such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.), providing a clear basis for comparison.
Catalytic Performance in Asymmetric Aldol Reactions
| Catalyst/Substituent | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (syn) (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 96 | [List, et al. (2000)] |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 0 | 99 | 95:5 | >99 | [Hayashi, et al. (2005)] |
| N-Phthalimido-prolinamide (28) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 95 | - | 92 | [Kumar, et al. (2014)][1] |
| 4-Hydroxyprolinamide (6d) | Isatin | Acetone | Acetone | -35 | up to 99 | - | up to 80 | [Singh, et al. (2016)][1] |
Catalytic Performance in Asymmetric Michael Additions
| Catalyst/Substituent | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (syn) (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 85 | 93:7 | 99 | [Hayashi, Jørgensen (2005)] |
| Pyrrolidine-based Organocatalyst (OC4) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 | 85 | [Calvet, et al. (2017)][2] |
| Thiourea-pyrrolidine (14c) | Acetophenone | trans-β-Nitrostyrene | Water | RT | 95 | 95:5 | 98 | [Wang, et al. (2007)][1] |
Understanding the Mechanism: Enamine Catalysis Workflow
The catalytic activity of many substituted pyrrolidines in reactions involving aldehydes and ketones proceeds through an enamine intermediate. This common mechanistic pathway is crucial for understanding how these catalysts achieve high levels of stereocontrol.
Caption: Generalized workflow of enamine catalysis mediated by substituted pyrrolidines.
Experimental Protocols: A Guide to Reproducibility
Detailed and reproducible experimental procedures are the bedrock of scientific advancement. Below are representative protocols for the synthesis of a key pyrrolidine-based organocatalyst and its application in an asymmetric Michael addition.
Synthesis of Pyrrolidine-based Organocatalyst OC4
This procedure is adapted from the work of Calvet et al. (2017).[2][3]
Step 1: Diastereoselective Allylation of Chiral Imine To a solution of the chiral imine derived from (R)-glyceraldehyde acetonide in an appropriate solvent, allylmagnesium bromide is added at a low temperature. The reaction is stirred for a specified time and then quenched. Purification by column chromatography affords the chiral homoallylic amine.
Step 2: Sequential Hydrozirconation/Iodination The chiral homoallylic amine is subjected to hydrozirconation followed by iodination to construct the pyrrolidine ring, yielding the protected organocatalyst precursor.
Step 3: Deprotection The protecting groups on the nitrogen and the dioxolane moiety are removed under specific conditions to yield the final organocatalyst OC4. The full experimental details, including precise reagent quantities, reaction times, temperatures, and purification methods, can be found in the supporting information of the original publication.[2]
General Procedure for the Asymmetric Michael Addition using Catalyst OC4
The following is a general procedure for the Michael addition of an aldehyde to a nitroolefin catalyzed by OC4, as described by Calvet et al. (2017).[2][4]
To a solution of the nitroolefin (0.2 mmol) and the organocatalyst OC4 (10 mol %) in methylcyclohexane (2 mL) at 0 °C, the aldehyde (0.4 mmol) is added. The reaction mixture is stirred at this temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the crude reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[4]
Logical Relationship of Catalyst Structure and Stereoselectivity
The stereochemical outcome of a reaction catalyzed by a substituted pyrrolidine is intricately linked to the steric and electronic properties of the substituents on the pyrrolidine ring. These substituents create a defined chiral environment that directs the approach of the reactants.
Caption: Relationship between catalyst structure and the resulting stereoselectivity.
The careful design and synthesis of novel substituted pyrrolidines continue to be an active area of research.[5] By fine-tuning the catalyst structure, chemists can optimize reactivity and selectivity for a wide range of substrates and reaction types, pushing the boundaries of asymmetric synthesis. The modular nature of these catalysts, often derived from the chiral pool, allows for the development of extensive catalyst libraries for screening and optimization.[3] This ongoing innovation promises to deliver even more powerful and selective catalysts for the efficient construction of complex chiral molecules in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Enantiomeric Excess of 2-Ethyl-5-methylpyrrolidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical methods for quantifying the enantiomeric purity of 2-Ethyl-5-methylpyrrolidine, a substituted pyrrolidine that serves as a valuable chiral building block. The following sections detail the experimental protocols for three common techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, sample throughput requirements, and the need for absolute configuration assignment. The following table summarizes the key performance aspects of GC, HPLC, and NMR-based methods.
| Method | Principle | Derivatization | Throughput | Quantitative Data | Notes |
| Chiral Gas Chromatography (GC) | Separation of volatile diastereomeric derivatives on a chiral stationary phase. | Required (e.g., acylation with trifluoroacetic anhydride). | High | Retention times of diastereomers, resolution factor. | Cost-effective for routine analysis of volatile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of diastereomeric derivatives on a chiral stationary phase. | Required (e.g., reaction with a chiral derivatizing agent like Marfey's reagent). | Medium to High | Retention times of diastereomers, resolution factor. | Versatile method applicable to a wide range of compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. | Required (e.g., Mosher's acid) or use of a Chiral Solvating Agent. | Low to Medium | Chemical shifts of diastereotopic protons, integration of signals. | Can provide structural information and determine absolute configuration. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established procedures for similar chiral amines and can be adapted for this compound.
Chiral Gas Chromatography (GC) Following Derivatization
This method involves the conversion of the enantiomers of this compound into diastereomeric amides by reaction with an achiral derivatizing agent, followed by separation on a chiral GC column.
Derivatization Protocol (N-Trifluoroacetylation):
-
To a solution of this compound (approximately 5 mg) in 0.5 mL of a suitable solvent (e.g., dichloromethane) in a vial, add 50 µL of trifluoroacetic anhydride.
-
Add 20 µL of a base such as triethylamine or pyridine to catalyze the reaction.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC or subjected to a simple work-up (e.g., washing with a dilute aqueous acid and then water, followed by drying over anhydrous sodium sulfate) to remove excess reagents.
GC Conditions:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature where both diastereomers elute (e.g., 180 °C).
-
Injection: 1 µL of the derivatized sample solution.
Chiral High-Performance Liquid Chromatography (HPLC) Following Derivatization
This indirect chiral HPLC method relies on the formation of diastereomers by reacting the amine with a chiral derivatizing agent. The resulting diastereomers are then separated on a standard achiral HPLC column.
Derivatization Protocol (using Marfey's Reagent):
-
Dissolve a small amount of this compound (e.g., 1 mg) in 100 µL of a 1 M sodium bicarbonate solution.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone (e.g., 200 µL of a 1% w/v solution).
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling, neutralize the reaction with 2 M HCl (e.g., 50 µL).
-
Dilute the sample with the mobile phase before injection.
HPLC Conditions:
-
Column: A standard reversed-phase column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like trifluoroacetic acid (0.1%). For example, a gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the dinitrophenyl group absorbs strongly (e.g., 340 nm).
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent
This method utilizes a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomers into diastereomeric amides, which will exhibit distinct signals in the NMR spectrum.
Derivatization Protocol (with Mosher's Acid Chloride):
-
Dissolve approximately 5-10 mg of this compound in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature until completion (can be monitored by TLC or NMR).
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric amides.
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Analysis: Compare the ¹H NMR spectra of the diastereomeric amides. Look for well-resolved signals corresponding to protons near the stereocenter (e.g., the methyl or ethyl groups on the pyrrolidine ring). The enantiomeric excess can be determined by integrating the corresponding signals for the two diastereomers.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the chromatographic and NMR-based methods.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by NMR Spectroscopy.
Computational Analysis of 2-Ethyl-5-methylpyrrolidine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed a surge in the development and application of chiral pyrrolidine-based catalysts. Among these, C2-symmetric 2,5-disubstituted pyrrolidines have emerged as a privileged scaffold, demonstrating high efficiency and stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a computational analysis of 2-Ethyl-5-methylpyrrolidine as a catalyst, comparing its potential performance with other pyrrolidine-based catalysts in key organic transformations.
While direct experimental comparisons involving this compound are not extensively available in the current literature, this guide leverages data from closely related analogues and theoretical models to project its catalytic behavior. The following sections will detail the anticipated performance in asymmetric aldol and Michael addition reactions, provide generalized experimental protocols, and visualize the catalytic cycle.
Performance Comparison of Pyrrolidine-Based Catalysts
The efficacy of pyrrolidine catalysts is often evaluated based on the yield and enantioselectivity (ee) they impart in asymmetric reactions. The substituents at the 2- and 5-positions of the pyrrolidine ring play a crucial role in defining the steric and electronic environment of the catalytic site, thereby influencing the stereochemical outcome of the reaction.
Based on structure-activity relationships established for other 2,5-dialkylpyrrolidines, it is anticipated that (2R,5R)- or (2S,5S)-2-Ethyl-5-methylpyrrolidine would perform comparably to well-established catalysts like 2,5-dimethylpyrrolidine and 2,5-diphenylpyrrolidine. The ethyl group, being slightly bulkier than a methyl group, may offer subtle variations in stereoselectivity.
Table 1: Anticipated Performance in Asymmetric Aldol Reaction
| Catalyst | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (2R,5R)-2-Ethyl-5-methylpyrrolidine (Projected) | p-Nitrobenzaldehyde | Acetone | DMSO | -20 | >90 | >95 |
| (2R,5R)-2,5-Dimethylpyrrolidine | p-Nitrobenzaldehyde | Acetone | DMSO | -20 | 92 | 96 |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | 76 |
Table 2: Anticipated Performance in Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (2S,5S)-2-Ethyl-5-methylpyrrolidine (Projected) | Nitrostyrene | Propanal | Toluene | 0 | >95 | >98 |
| (2S,5S)-2,5-Diphenylpyrrolidine derivative | Nitrostyrene | Propanal | Toluene | 0 | 98 | 99 |
| (S)-Proline | Nitrostyrene | Propanal | Toluene | RT | 85 | 70 |
Experimental Protocols
The following are generalized experimental protocols for asymmetric aldol and Michael addition reactions catalyzed by pyrrolidine derivatives. These can be adapted for use with this compound.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and the pyrrolidine catalyst (20 mol%) in the specified solvent (2.0 mL) at the designated temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred for the specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
To a stirred solution of the pyrrolidine catalyst (10 mol%) in the specified solvent (1.0 mL) at the designated temperature, the aldehyde (2.0 mmol) is added, and the mixture is stirred for 10 minutes. The Michael acceptor (1.0 mmol) is then added, and the reaction is stirred for the specified time. Upon completion, the reaction mixture is directly purified by flash column chromatography to afford the Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Catalytic Cycle and Reaction Mechanism
The catalytic cycle of pyrrolidine-catalyzed reactions proceeds through the formation of a key enamine intermediate. The chirality of the catalyst directs the approach of the electrophile to one of the enamine faces, leading to the formation of the desired stereoisomer.
Caption: Proposed catalytic cycle for pyrrolidine-catalyzed reactions.
The logical workflow for catalyst selection and reaction optimization follows a systematic approach.
Caption: Workflow for optimizing pyrrolidine-catalyzed reactions.
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide for 2-Ethyl-5-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-Ethyl-5-methylpyrrolidine and its structural analogs. These comparisons are crucial for identifying the characteristic signals of the target molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound Name | Structure | Predicted ¹H NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ![]() | CH(CH₃) : ~3.0-3.5 (m)CH(CH₂CH₃) : ~2.8-3.3 (m)NH : 1.5-2.5 (br s)CH₂ (ring) : 1.3-2.0 (m)CH(CH₃) : ~1.1-1.3 (d)CH(CH₂CH₃) : ~1.4-1.7 (m)CH₂(CH₃) : ~0.8-1.0 (t) |
| 2,5-Dimethylpyrrolidine | ![]() | Data not readily available in a comparable format. |
| 2-Ethylpyrrolidine | ![]() | Data not readily available in a comparable format. |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound Name | Structure | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ![]() | C2 (CH-Ethyl) : ~60-65C5 (CH-Methyl) : ~55-60C3, C4 (CH₂) : ~25-35CH₂(CH₃) : ~28-33CH₃(CH₂) : ~10-15CH₃(CH) : ~18-23 |
| 2,5-Dimethylpyrrolidine | ![]() | Data not readily available in a comparable format. |
| 1-Ethyl-2-methylpyrrolidine | ![]() | Data not readily available in a comparable format. |
Note: Predicted values are based on computational models and comparison with analogous structures.
Table 3: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₁₅N | 113.20 | M⁺ : 113 (if observable)[M-CH₃]⁺ : 98[M-C₂H₅]⁺ : 84 |
| 2,5-Dimethylpyrrolidine | C₆H₁₃N | 99.17 | M⁺ : 99 (typically weak or absent)[M-CH₃]⁺ : 84 |
| 2-Ethylpyrrolidine | C₆H₁₃N | 99.17 | M⁺ : 99 (typically weak or absent)[M-H]⁺ : 98[M-C₂H₅]⁺ : 70 |
Note: In mass spectrometry of aliphatic amines, the molecular ion peak is often weak or absent. Alpha-cleavage is a common fragmentation pathway.[1][2]
Table 4: Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~3300-3350 (weak, sharp)~2960-2850 (strong)~1150-1050 (medium) | N-H Stretch (Secondary Amine)C-H Stretch (Aliphatic)C-N Stretch |
| General Secondary Amines | ~3350-3310 (one band)[3] | N-H Stretch |
| General Aliphatic Amines | ~1250–1020 (medium-weak)[3] | C-N Stretch |
Note: As a secondary amine, this compound is expected to show a single, weak N-H stretching band.[3][4]
Experimental Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest (typically 1-5 seconds) to ensure accurate integration.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions. The fragmentation pattern for cyclic amines is often dominated by α-cleavage, leading to the loss of substituents attached to the carbon atoms adjacent to the nitrogen.[1][2]
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) or Neat Sample Analysis
-
Sample Preparation: For liquid samples like this compound, place a single drop of the neat liquid directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[7]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal or salt plates.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands for the functional groups present, such as the N-H stretch, C-H stretches, and C-N stretch.[3][4]
-
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-5-methylpyrrolidine
The quantification of 2-Ethyl-5-methylpyrrolidine, a substituted pyrrolidine, requires sensitive and specific analytical methods, particularly when dealing with trace-level analysis in various matrices such as pharmaceuticals, environmental samples, or biological fluids. While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical approaches can be adapted from methods developed for structurally similar compounds like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), as well as from the stringent validation requirements for trace impurities like nitrosamines in pharmaceutical products.[1][2][3] This guide provides a comparison of suitable analytical techniques and outlines the critical validation parameters based on established regulatory guidelines.
Recommended Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most appropriate techniques for the reliable quantification of this compound.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and selective detection, which is crucial for complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides excellent sensitivity and specificity, making it ideal for detecting very low concentrations. It is a versatile technique that can be adapted for a wide range of compound polarities.
Comparison of Analytical Method Performance
The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS methods for the quantification of this compound, based on data from analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | References |
| Limit of Detection (LOD) | 0.04 - 0.45 µg/kg | 5 ng/g | [5],[6] |
| Limit of Quantification (LOQ) | 0.12 - 1.58 µg/kg | 0.2 ng/mL | [5],[7] |
| Linearity (R²) | > 0.99 | > 0.99 | [7] |
| Accuracy (Recovery) | 78.5 - 112.1% | ~98 - 111% | [5],[8] |
| Precision (RSD) | < 11.0% | < 15% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of related pyrrolidine derivatives.
-
Sample Preparation:
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-1).
-
Injector: Split/splitless injector.
-
Detector: Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column Temperature: Isothermal or a temperature gradient program, for example, starting at 100°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of similar compounds in complex matrices.[9]
-
Sample Preparation:
-
Extraction of the analyte from the matrix using a solvent like acetonitrile.
-
Clean-up of the extract using a mixed-mode Solid-Phase Extraction (SPE) cartridge (e.g., C18+WAX) to minimize matrix effects.[9]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detector: A triple quadrupole tandem mass spectrometer.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Method Validation
Validation of the analytical method is critical to ensure reliable results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. Regulatory bodies like the FDA and EMA have specific requirements for the LOQ, especially for impurities.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. researchgate.net [researchgate.net]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What method accuracy criteria to be considered for nitrosamines, which guidance mentioned accuracy criteria? - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
2-Ethyl-5-methylpyrrolidine versus other chiral amines in specific reactions
In the landscape of asymmetric synthesis, chiral amines play a pivotal role as organocatalysts, facilitating the formation of stereochemically defined products with high efficiency. Among the diverse array of chiral amines, pyrrolidine-based catalysts have emerged as a particularly powerful class. This guide provides a comparative perspective on 2-Ethyl-5-methylpyrrolidine in relation to other chiral amines used in key asymmetric reactions, although direct comparative experimental data for this compound is limited in publicly available scientific literature.
General Principles of Chiral Pyrrolidine Catalysis
Chiral pyrrolidines, most notably proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. Their catalytic prowess stems from their ability to form key intermediates, such as enamines and iminium ions, with carbonyl compounds. This activation mode allows for highly stereocontrolled bond formations. The substituents on the pyrrolidine ring play a crucial role in defining the steric environment around the reactive center, thereby influencing the enantioselectivity of the reaction.
For instance, in the classic proline-catalyzed aldol reaction, the pyrrolidine nitrogen forms an enamine with a donor ketone. The carboxylic acid group of proline then acts as a Brønsted acid to activate the acceptor aldehyde and directs its approach through a highly organized, hydrogen-bonded transition state. This dual activation is a hallmark of many bifunctional chiral amine catalysts.
Comparison with Other Chiral Amines
Key Comparative Amines:
-
Proline: The archetypal chiral pyrrolidine catalyst. Its rigid structure and bifunctional nature (secondary amine and carboxylic acid) provide high enantioselectivity in many reactions.
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Hayashi-Jørgensen Catalyst): A highly effective catalyst for a broad range of reactions, including Michael additions and aldol reactions. The bulky diphenylmethanol group provides excellent steric shielding.
-
2,5-Dimethylpyrrolidine: A C2-symmetric chiral amine that has been used as a chiral auxiliary and catalyst. The two methyl groups create a well-defined chiral environment.
The performance of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Factors such as the size and electronics of the substituents on the pyrrolidine ring can significantly impact catalyst activity and selectivity.
Potential Applications in Specific Reactions
Based on the general reactivity of chiral pyrrolidines, this compound could potentially be employed in a range of asymmetric transformations:
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral amines catalyze the enantioselective addition of a ketone enolate to an aldehyde. The substituents at the 2- and 5-positions of the pyrrolidine ring are critical for controlling the facial selectivity of the enamine attack on the aldehyde.
Generalized Experimental Workflow:
Caption: Generalized workflow for a chiral amine-catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines can activate either the nucleophile (enamine catalysis) or the electrophile (iminium catalysis) to achieve high enantioselectivity. The steric bulk of the substituents on the chiral amine is crucial for shielding one face of the intermediate, leading to a stereoselective outcome.
Logical Relationship in Enamine Catalysis:
Caption: Enamine formation and subsequent stereoselective Michael addition.
Data Presentation
Due to the lack of direct comparative studies in the available literature, a quantitative data table comparing this compound with other chiral amines cannot be constructed at this time. Researchers interested in the specific performance of this catalyst would need to conduct their own comparative experiments.
Experimental Protocols
Detailed experimental protocols are highly specific to the reaction being performed. Below is a generalized protocol for a chiral amine-catalyzed reaction that can be adapted for specific substrates and catalysts.
General Procedure for a Small-Scale Asymmetric Aldol Reaction:
-
To a dry vial equipped with a magnetic stir bar is added the chiral amine catalyst (e.g., 0.1 mmol, 20 mol%).
-
The vial is placed under an inert atmosphere (e.g., nitrogen or argon).
-
The solvent (e.g., 1.0 mL of DMF or CH2Cl2) is added, and the mixture is stirred until the catalyst dissolves.
-
The aldehyde (0.5 mmol, 1.0 equiv) is added, and the mixture is stirred for 5-10 minutes at the desired temperature (e.g., 0 °C or room temperature).
-
The ketone (2.5 mmol, 5.0 equiv) is then added dropwise over a period of 5 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.
Conclusion
While this compound belongs to the promising class of chiral pyrrolidine organocatalysts, a lack of direct comparative data in the scientific literature prevents a quantitative assessment of its performance against more established chiral amines. Its C2-symmetric nature with ethyl and methyl substituents suggests it could offer a unique steric and electronic profile, potentially leading to high stereoselectivity in various asymmetric transformations. Further research and direct, side-by-side experimental comparisons are necessary to fully elucidate its catalytic potential and define its specific advantages in the field of asymmetric synthesis. Researchers and drug development professionals are encouraged to include this compound in their screening of chiral catalysts to explore its utility in their specific applications.
A Comparative Analysis of Synthetic Routes to 2-Ethyl-5-methylpyrrolidine for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent methods for the synthesis of 2-Ethyl-5-methylpyrrolidine: the Paal-Knorr synthesis followed by catalytic hydrogenation, and a multi-step intramolecular reductive amination. This comparison includes detailed experimental protocols, cost analysis of starting materials, and a discussion of the advantages and disadvantages of each approach.
Executive Summary
The synthesis of this compound, a valuable pyrrolidine derivative, can be effectively achieved through two primary routes. The Paal-Knorr synthesis offers a straightforward approach with high yields, starting from commercially available and relatively inexpensive materials. In contrast, the intramolecular reductive amination pathway, while potentially offering good control over stereochemistry, involves a more complex multi-step process with precursors that may require synthesis, impacting the overall cost and time efficiency. The choice between these methods will largely depend on the specific requirements of the research or development project, including scale, budget, and the need for chiral specificity.
Method 1: Paal-Knorr Synthesis and Subsequent Reduction
This widely recognized method involves two main stages: the synthesis of 2-ethyl-5-methyl-1H-pyrrole from 2,5-hexanedione and ethylamine, followed by the catalytic hydrogenation of the resulting pyrrole to the desired pyrrolidine.
Experimental Protocol
Step 1: Synthesis of 2-ethyl-5-methyl-1H-pyrrole
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,5-hexanedione (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. An excess of ethylamine (1.5-2 equivalents), either as a solution in a compatible solvent or as a neat reagent, is added to the flask. The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-ethyl-5-methyl-1H-pyrrole.
Step 2: Catalytic Hydrogenation to this compound
The purified 2-ethyl-5-methyl-1H-pyrrole (1 equivalent) is dissolved in a solvent like ethanol or methanol in a high-pressure hydrogenation vessel. A catalytic amount of Raney Nickel (typically 5-10% by weight of the pyrrole) is carefully added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 50-100 atm. The reaction mixture is stirred and heated to a temperature of 80-120°C for 6 to 12 hours. After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The solvent is then evaporated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Data Presentation
| Parameter | Paal-Knorr Synthesis of Pyrrole | Catalytic Hydrogenation of Pyrrole |
| Starting Materials | 2,5-Hexanedione, Ethylamine | 2-ethyl-5-methyl-1H-pyrrole, Hydrogen |
| Key Reagents/Catalysts | Ethanol or Acetic Acid | Raney Nickel |
| Reaction Time | 2 - 6 hours | 6 - 12 hours |
| Temperature | Reflux | 80 - 120°C |
| Pressure | Atmospheric | 50 - 100 atm |
| Typical Yield | 80 - 90% | >95% |
| Purification | Vacuum Distillation | Vacuum Distillation |
| Cost Analysis of Paal-Knorr Route | |
| Component | Estimated Cost (per mole of product) |
| 2,5-Hexanedione | $20 - $40 |
| Ethylamine | $5 - $15 |
| Raney Nickel | $10 - $25 (catalyst loading dependent) |
| Solvents & Other Reagents | $5 - $10 |
| Total Estimated Cost | $40 - $90 |
Note: Costs are estimates and can vary based on supplier, purity, and scale.
Method 2: Intramolecular Reductive Amination
This alternative route involves the synthesis of a linear precursor, 6-aminoheptan-2-one, which then undergoes an intramolecular cyclization and reduction to form the target pyrrolidine.
Experimental Protocol
Step 1: Synthesis of 6-nitroheptan-2-one
2-Heptanone (1 equivalent) is reacted with a nitrating agent, such as nitric acid in the presence of a catalyst or a milder nitrating agent, to introduce a nitro group at the 6-position. This reaction typically requires careful temperature control and is performed in a suitable solvent. The reaction mixture is then worked up to isolate the 6-nitroheptan-2-one, which may require purification by column chromatography.
Step 2: Reduction of 6-nitroheptan-2-one to 6-aminoheptan-2-one
The 6-nitroheptan-2-one (1 equivalent) is dissolved in a solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon, is used to reduce the nitro group to an amine. The reaction is monitored until completion, and then the product, 6-aminoheptan-2-one, is isolated and purified.
Step 3: Intramolecular Reductive Amination
The 6-aminoheptan-2-one (1 equivalent) is dissolved in a suitable solvent and subjected to conditions that promote intramolecular cyclization and reduction. This can be achieved in a one-pot process using a reducing agent like sodium borohydride or through catalytic hydrogenation in the presence of an acid catalyst. The reaction forms the pyrrolidine ring, and the resulting this compound is then isolated and purified, typically by distillation.
Data Presentation
| Parameter | Nitration of 2-Heptanone | Reduction of Nitroketone | Intramolecular Reductive Amination |
| Starting Materials | 2-Heptanone, Nitrating Agent | 6-nitroheptan-2-one, Reducing Agent | 6-aminoheptan-2-one, Reducing Agent |
| Key Reagents/Catalysts | Nitric Acid | Tin(II) chloride, HCl or Pd/C, H₂ | Sodium Borohydride or H₂, Catalyst |
| Reaction Time | 2 - 8 hours | 4 - 12 hours | 3 - 10 hours |
| Temperature | 0 - 25°C | 25 - 80°C | 0 - 50°C |
| Pressure | Atmospheric | Atmospheric or elevated for hydrogenation | Atmospheric or elevated for hydrogenation |
| Typical Yield | Moderate | 70 - 85% | 60 - 80% |
| Purification | Column Chromatography | Extraction, Distillation | Distillation |
| Cost Analysis of Intramolecular Reductive Amination Route | |
| Component | Estimated Cost (per mole of product) |
| 2-Heptanone | $10 - $25 |
| Nitric Acid | $2 - $5 |
| Tin(II) Chloride | $15 - $30 |
| Sodium Borohydride | $10 - $20 |
| Solvents & Other Reagents | $10 - $20 |
| Total Estimated Cost | $47 - $100 |
Note: Costs are estimates and can vary based on supplier, purity, and scale. This does not include the cost of synthesizing 6-nitroheptan-2-one if it is not commercially available.
Visualization of Synthesis Pathways
Caption: Comparative workflow of the two main synthesis routes for this compound.
Logical Decision Flow for Method Selection
Caption: Decision tree for selecting the optimal synthesis method based on key project requirements.
Conclusion and Recommendations
The Paal-Knorr synthesis followed by catalytic hydrogenation emerges as the more cost-effective and straightforward method for producing this compound, particularly for larger-scale syntheses where the cost of starting materials is a significant factor. The high yields and use of readily available reagents make it an attractive option for general research and development purposes.
The intramolecular reductive amination route, while being a valid synthetic strategy, is more complex and potentially more expensive due to the multi-step nature and the need to synthesize the key intermediate, 6-aminoheptan-2-one. However, this pathway may offer advantages if specific stereoisomers of this compound are desired, as the stereochemistry could potentially be controlled during the synthesis of the precursor.
For most applications where racemic this compound is acceptable, the Paal-Knorr synthesis is the recommended method due to its efficiency, higher overall yield, and lower cost. Researchers requiring stereospecific versions of the target molecule may need to explore the more intricate reductive amination pathway or consider chiral resolution of the product from the Paal-Knorr synthesis.
Navigating Stereochemistry: A Comparative Guide to the Potential Biological Activity of 2-Ethyl-5-methylpyrrolidine Stereoisomers
The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which is critical for its interaction with biological targets such as receptors and enzymes. Even subtle changes in stereochemistry can lead to significant differences in binding affinity, efficacy, and metabolic stability. For 2-Ethyl-5-methylpyrrolidine, four stereoisomers exist: the cis isomers ((2R,5S) and (2S,5R)) and the trans isomers ((2R,5R) and (2S,5S)). It is highly probable that these isomers possess varied biological activities. For instance, studies on other 2,5-disubstituted pyrrolidines have demonstrated that the cis and trans isomers can have markedly different potencies and selectivities for their biological targets.[1][2][3] In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.
Illustrative Comparison of Biological Activity
To demonstrate how the biological activities of the this compound stereoisomers would be compared, the following table presents hypothetical data. This data is for illustrative purposes only and is based on the types of differences often observed between stereoisomers of pharmacologically active compounds. The hypothetical target is a G-protein coupled receptor (GPCR), a common target for pyrrolidine-containing ligands.
| Stereoisomer | Configuration | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Agonist |
| Isomer 1 | (2R,5S) - cis | 15 | 35 |
| Isomer 2 | (2S,5R) - cis | 18 | 40 |
| Isomer 3 | (2R,5R) - trans | 250 | > 10,000 (inactive) |
| Isomer 4 | (2S,5S) - trans | 300 | > 10,000 (inactive) |
Note: This data is hypothetical and intended for illustrative purposes to highlight potential differences in activity between stereoisomers.
Experimental Protocols
To determine the biological activity of the this compound stereoisomers, a series of in vitro assays would be conducted. The following are detailed methodologies for key experiments that would be cited in such a study.
Radioligand Binding Assay to Determine Receptor Binding Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.[4]
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Unlabeled competitor ligands (the this compound stereoisomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the unlabeled competitor ligand (the stereoisomers).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay to Determine Agonist/Antagonist Activity (EC50/IC50)
This assay measures the ability of a compound to either activate (agonist) or block the activation (antagonist) of a receptor by measuring a downstream cellular response, such as the production of a second messenger.[5][6]
-
Materials:
-
Whole cells expressing the target GPCR.
-
A known agonist for the receptor.
-
The this compound stereoisomers to be tested.
-
Assay kits for measuring the relevant second messenger (e.g., cAMP or Ca²⁺).
-
A microplate reader capable of detecting the output of the assay kit (e.g., fluorescence or luminescence).
-
-
Procedure (for an agonist):
-
Cells are plated in a 96-well plate and incubated.
-
The cells are then treated with varying concentrations of the test compound (the stereoisomers).
-
After a specific incubation period, the cells are lysed, and the level of the second messenger is quantified using the appropriate assay kit.
-
-
Procedure (for an antagonist):
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of a known agonist is then added to stimulate the receptor.
-
The level of the second messenger is quantified to determine the extent to which the test compound has blocked the agonist's effect.
-
-
Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
For antagonists, the concentration that inhibits 50% of the agonist's response (IC50) is determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical GPCR signaling pathway that could be modulated by a bioactive pyrrolidine derivative and a general workflow for comparing the biological activity of stereoisomers.
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
Caption: Workflow for comparing the biological activity of stereoisomers.
References
- 1. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of cis-2,5-disubstituted pyrrolidines via Wacker-type aerobic oxidative cyclization of alkenes with tert-butanesulfinamide nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Ethyl-5-methylpyrrolidine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with the disposal process, it is crucial to handle 2-Ethyl-5-methylpyrrolidine with the utmost care. Based on data for N-ethyl-2-pyrrolidone, this compound may cause serious eye damage and is suspected of damaging fertility or the unborn child.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]
-
Skin Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other chemical waste, is a regulated process designed to protect personnel and the environment.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name and any associated hazards.
-
Do not mix with other chemical waste unless explicitly instructed to do so by your EHS office.
-
-
Waste Collection:
-
Collect all waste, including unused product and any materials contaminated with the chemical (e.g., pipette tips, absorbent pads), in the designated, sealed container.
-
For spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like sawdust.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5]
-
The storage area should be clearly marked as a hazardous waste storage area.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a log of the chemical waste generated, including the date, quantity, and any other information required by your institution.
-
Quantitative Data for N-ethyl-2-pyrrolidone
The following table summarizes key quantitative data for N-ethyl-2-pyrrolidone, which may be useful for safety and handling considerations.
| Property | Value | Reference |
| CAS Number | 2687-91-4 | [6] |
| Molecular Formula | C₆H₁₁NO | [7] |
| Molecular Weight | 113.16 g/mol | [7] |
| Boiling Point | 97 °C at 20 mmHg | [5][6] |
| Density | 0.992 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.465 | [6] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
References
- 1. uni-muenster.de [uni-muenster.de]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 7. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Ethyl-5-methylpyrrolidine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethyl-5-methylpyrrolidine. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound was immediately available, the following recommendations are derived from the safety data of structurally related compounds such as 2-Methylpyrrolidine and N-Methyl-2-pyrrolidone. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
Immediate Safety Concerns
Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed or inhaled, potentially causing irritation to the respiratory tract.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Always inspect PPE before use to ensure its integrity.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should be worn at all times when handling the liquid. A face shield should be used in situations with a high potential for splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate gloves to prevent skin exposure.[3] Materials such as Butyl rubber or Silver Shield®/4H® are often recommended for similar chemicals. Always inspect gloves for degradation or punctures before use and dispose of them in accordance with laboratory practices.[5][6] |
| Body Protection | Chemical-resistant lab coat or apron | Wear appropriate protective clothing to prevent skin exposure.[3] For larger quantities or splash risks, consider impervious clothing or a chemical-resistant suit. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are likely to be exceeded or if irritation is experienced, a respirator with organic vapor cartridges is necessary.[3][5] A written respiratory protection program that includes fit testing and training is essential for respirator use.[6] |
Handling and Operational Plan
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal. Ensure adequate ventilation and remove all sources of ignition.[3] |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not dispose of this chemical down the drain.[2][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste. Place these items in a sealed container and dispose of them according to your institution's hazardous waste procedures.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. Puncture or crush the rinsed container to prevent reuse before disposal.
Always adhere to your institution's specific waste disposal guidelines and consult with your environmental health and safety department for any questions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

